molecular formula C8H10N4O5 B605814 Azido-PEG1-CH2CO2-NHS

Azido-PEG1-CH2CO2-NHS

Katalognummer: B605814
Molekulargewicht: 242.19 g/mol
InChI-Schlüssel: KYDOCGOPXOETIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azido-PEG1-CH2CO2-NHS is an alkyl/ether-based heterobifunctional reagent designed for constructing advanced molecular conjugates, most notably in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are an emerging therapeutic modality that exploit the intracellular ubiquitin-proteasome system to achieve targeted protein degradation. This molecule acts as a critical linker, connecting a ligand for an E3 ubiquitin ligase with a ligand for a target protein of interest, facilitating the degradation of that target. This compound serves as a versatile click chemistry reagent, containing an azide group that undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It also participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, yielding stable triazole linkages. This reactivity enables robust, bioorthogonal conjugation strategies essential for labeling and constructing complex biomolecules. Simultaneously, the NHS ester (N-hydroxysuccinimide ester) moiety allows for reliable acylation reactions, specifically targeting the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The integrated hydrophilic PEG spacer increases the solubility of the resulting conjugates in aqueous media, which is critical for maintaining bioavailability and functionality in biological research contexts. This compound is therefore a key tool in diverse applications including antibody-drug conjugate (ADC) development, drug delivery systems, surface modification, and the PEGylation of proteins, peptides, and oligonucleotides.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDOCGOPXOETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-CH2CO2-NHS for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG1-CH2CO2-NHS is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, primary applications, and detailed experimental protocols for its use. Its unique structure, featuring an azide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the sequential and specific covalent linkage of molecules.

The NHS ester facilitates the rapid and efficient formation of stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine residues). The azide group serves as a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality makes this compound an invaluable tool for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Properties and Specifications

Quantitative data for this compound has been consolidated from various suppliers to provide a clear overview of its key specifications.

PropertyValueReference(s)
Chemical Name 2,5-dioxopyrrolidin-1-yl 2-(2-azidoethoxy)acetate[3]
Molecular Formula C8H10N4O5[2][3]
Molecular Weight 242.19 g/mol [2][3]
Exact Mass 242.0651[3]
CAS Number 1480545-09-2[2][3]
Purity Typically ≥95%[3][4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[5]
Storage Conditions Short term (days to weeks) at 0-4°C, protected from light and moisture. Long term (months to years) at -20°C.[3]

Primary Uses and Applications

The versatility of this compound stems from its ability to link a wide range of molecules. Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4]

  • PROTACs: In the development of PROTACs, this molecule can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2]

  • Bioconjugation: It is widely used for linking proteins, peptides, and other biomolecules for research and therapeutic purposes.[5]

  • Surface Modification: The linker can be used to modify surfaces to improve biocompatibility or to immobilize biomolecules.

  • Drug Delivery: The PEG spacer enhances the solubility and circulation time of conjugated drugs.[5]

Reaction Mechanisms and Logical Workflow

The utility of this compound is centered around two key chemical reactions: the NHS ester-amine coupling and the azide-alkyne cycloaddition.

NHS Ester-Amine Coupling

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, forming a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[6]

Figure 1. NHS Ester-Amine Reaction.

Azide-Alkyne Cycloaddition ("Click Chemistry")

Once the azide functionality is introduced onto a molecule, it can be reacted with an alkyne-containing molecule. This is typically achieved through one of two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for use in living systems where copper toxicity is a concern.[8]

Click_Chemistry_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Azido-PEG-Protein CuAAC_Step Add Cu(I) catalyst (e.g., CuSO₄ + NaAsc) Start->CuAAC_Step SPAAC_Step Use Strained Alkyne (e.g., DBCO, BCN) Start->SPAAC_Step Alkyne Alkyne-Modified Molecule Alkyne->CuAAC_Step Alkyne->SPAAC_Step CuAAC_Product Triazole-Linked Conjugate CuAAC_Step->CuAAC_Product SPAAC_Product Triazole-Linked Conjugate SPAAC_Step->SPAAC_Product

Figure 2. Azide-Alkyne Cycloaddition Pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of an antibody with the azide-functionalized linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[9][10]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[6]

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution while gently stirring.[9] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any excess NHS ester.

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6][9]

    • Collect the fractions containing the purified antibody-azide conjugate. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-labeled antibody to an alkyne-modified molecule.

Materials:

  • Azide-labeled antibody (from Protocol 1).

  • Alkyne-modified molecule (e.g., a drug or fluorescent probe).

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).[12]

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).[12]

  • Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), as a 50 mM solution in water.[12]

  • Reaction buffer (e.g., PBS).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the THPTA ligand in water. The sodium ascorbate solution should be made fresh.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled antibody and the alkyne-modified molecule in the desired molar ratio (typically a slight excess of the alkyne molecule is used) in the reaction buffer.[7]

    • Prepare a premixed solution of CuSO₄ and the THPTA ligand, typically in a 1:5 molar ratio.[12][13] Let it stand for a few minutes.

    • Add the CuSO₄/ligand mixture to the antibody/alkyne solution. The final concentration of copper is typically in the range of 50-250 µM.[12]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to initiate the click reaction.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry if applicable.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.[7]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free method for conjugating the azide-labeled antibody.

Materials:

  • Azide-labeled antibody (from Protocol 1).

  • Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Reaction Setup:

    • Dissolve the strained alkyne-modified molecule in a compatible solvent (e.g., DMSO).

    • In a reaction tube, combine the azide-labeled antibody with the strained alkyne molecule. A 5- to 20-fold molar excess of the strained alkyne is often used.[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive strained alkynes or lower concentrations, incubation at 4°C overnight may be necessary.[14]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.[14]

Conclusion

This compound is a powerful and versatile bifunctional linker that has become indispensable in the fields of bioconjugation and drug development. Its ability to efficiently link molecules through two distinct and highly specific chemical reactions provides researchers with a robust tool for creating complex and functional biomolecular constructs. By understanding its properties and following detailed experimental protocols, scientists can effectively leverage this reagent to advance their research in areas ranging from targeted therapeutics to advanced diagnostics.

References

An In-Depth Technical Guide to Azido-PEG1-CH2CO2-NHS: A Bifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG1-CH2CO2-NHS, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted therapeutics. This document details its physicochemical characteristics, reactivity, and provides exemplary protocols for its use in labeling and conjugation reactions.

Core Chemical Identity and Structure

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate, is a versatile molecule featuring three key functional components: an azide (N₃) group, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique combination of moieties allows for a two-step conjugation strategy, making it an invaluable tool for linking diverse molecular entities.

The chemical structure is as follows:

N₃-CH₂CH₂-O-CH₂-COO-NHS

The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The NHS ester, on the other hand, is a highly efficient amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found in proteins.[1][6] The short PEG linker enhances the molecule's hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous environments.[1][7][8]

Physicochemical and Reactive Properties

A summary of the key quantitative and qualitative properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1480545-09-2[1][2][4]
Molecular Formula C₈H₁₀N₄O₅[1][2][4]
Molecular Weight 242.19 g/mol [1][2][4]
Exact Mass 242.0651[1][2]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate[1][2]
SMILES C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-][1]
InChI Key KYDOCGOPXOETIG-UHFFFAOYSA-N[1][2]
Appearance Colorless oil or solid[9]
Purity Typically ≥95%[2][10]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile.[1][9][11][12] Limited solubility in aqueous buffers.
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1][2] Store desiccated to prevent hydrolysis.[11]
Table 2: Reactivity and Stability Profile
ParameterDescriptionSource(s)
NHS Ester Reactivity Reacts with primary amines (-NH₂) at pH 7-9 to form stable amide bonds. Optimal pH is typically 8.3-8.5.[6][13][14]
NHS Ester Hydrolysis The NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to amination. The rate of hydrolysis increases with pH.[13][14] It is recommended to prepare solutions of the reagent immediately before use and avoid storing them.[11]
Azide Reactivity The azide group reacts with terminal alkynes via Cu(I)-catalyzed click chemistry (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted click chemistry (SPAAC) to form a stable triazole linkage.[3][4][15]
Reaction Buffers Amine-free buffers such as phosphate-buffered saline (PBS) should be used for the NHS ester reaction to avoid competition.[11] Buffers containing primary amines like Tris or glycine can be used to quench the reaction.[11]

Experimental Protocols

The following are detailed methodologies for the use of this compound in common bioconjugation applications.

General Procedure for Protein Labeling with this compound

This protocol describes the labeling of a protein with an azide group using this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Methodology:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS.[11][16]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

  • Quenching: (Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.[11]

  • Characterization and Storage: Determine the concentration of the azide-labeled protein and the degree of labeling using appropriate methods (e.g., mass spectrometry). Store the conjugate under conditions optimal for the unlabeled protein.[17]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Azide-Labeled Protein

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS)

  • Purification equipment

Methodology:

  • Prepare Stock Solutions:

    • Alkyne-molecule: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

    • THPTA: 100 mM in water

  • Reaction Setup:

    • In a reaction tube, add the azide-labeled protein to the desired final concentration in the reaction buffer.

    • Add the alkyne-containing molecule to a 2- to 5-fold molar excess over the protein.[17]

    • Add THPTA to a final concentration of 1 mM.[17]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[17]

  • Initiate Click Reaction: Add the catalyst mixture to the protein-alkyne solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

  • Purification: Purify the protein conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

The following diagrams illustrate the key reaction and workflow associated with this compound.

G cluster_0 Step 1: Amination Reaction cluster_1 Step 2: Click Chemistry (CuAAC) reagent This compound N₃-PEG-NHS protein Protein Protein-NH₂ reagent->protein product1 Azide-Labeled Protein Protein-NH-CO-CH₂-O-PEG-N₃ reagent->product1 pH 7-9 byproduct1 N-Hydroxysuccinimide reagent->byproduct1 pH 7-9 protein->product1 pH 7-9 protein->byproduct1 pH 7-9 alkyne Alkyne-Molecule R-C≡CH final_product Final Conjugate Protein-NH-CO-CH₂-O-PEG-Triazole-R alkyne->final_product Cu(I) catalyst product1_ref Azide-Labeled Protein Protein-NH-CO-CH₂-O-PEG-N₃ product1_ref->alkyne product1_ref->final_product Cu(I) catalyst

Caption: Reaction scheme for the two-step bioconjugation using this compound.

G start Start: Protein Solution (Amine-free buffer) reagent_prep Prepare 10 mM this compound in anhydrous DMSO/DMF start->reagent_prep labeling Add molar excess of NHS reagent to protein solution start->labeling reagent_prep->labeling incubation1 Incubate: RT for 30-60 min or 4°C for 2 hours labeling->incubation1 purification1 Purify azide-labeled protein (Desalting column/Dialysis) incubation1->purification1 click_reagents Prepare Click Chemistry Reagents: - Alkyne-Molecule - CuSO₄/Ascorbate/THPTA purification1->click_reagents click_reaction Perform CuAAC Reaction purification1->click_reaction click_reagents->click_reaction incubation2 Incubate at RT for 1-4 hours click_reaction->incubation2 purification2 Purify final conjugate incubation2->purification2 end End: Characterize and Store Conjugate purification2->end

References

An In-depth Technical Guide to the Mechanism of Action for Azido-PEG1-CH2CO2-NHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Heterobifunctional Crosslinker for Two-Step Bioconjugation

Azido-PEG1-CH2CO2-NHS is a heterobifunctional crosslinker designed for the covalent modification of biomolecules in a controlled, two-step process. This reagent possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. This strategic design allows for the initial attachment to a primary amine on a target biomolecule via the NHS ester, followed by a highly specific and efficient "click chemistry" reaction with an alkyne-containing molecule at the azide terminus.[1] The hydrophilic PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, which is crucial for many biological applications.[2]

Mechanism of Action: A Two-Phase Approach

The utility of this compound in bioconjugation stems from its two distinct reaction mechanisms:

Phase 1: Amine Acylation via the NHS Ester

The primary mode of action begins with the reaction of the NHS ester with primary amines (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins and peptides.[3][4] This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[3]

The efficiency of this reaction is highly dependent on pH. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity and facilitating the reaction.[5][6] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[6] Therefore, careful control of the reaction buffer is critical for successful conjugation.

Phase 2: Bioorthogonal Ligation via Click Chemistry

Once the azide functionality is introduced onto the biomolecule, it becomes available for a highly selective and efficient bioorthogonal reaction known as "click chemistry." The azide group is particularly valuable as it is absent in almost all native biomolecules, ensuring that the subsequent reaction is highly specific.[7] The most common click chemistry reaction involving azides is the azide-alkyne cycloaddition, which can be performed in two primary ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8] CuAAC is known for its high reaction rates and yields, often exceeding 95%.[7] The reaction is typically performed under mild, aqueous conditions.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne.[9] The high ring strain of the cyclooctyne facilitates the cycloaddition reaction without the need for a catalyst, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[9] SPAAC reactions are also highly efficient and proceed under mild conditions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions involving this compound.

ParameterNHS Ester Aminolysis
Target Functional Group Primary Amine (-NH2)
Resulting Linkage Amide Bond
Typical Reaction pH 7.2 - 8.5
Typical Reaction Time 30 minutes - 2 hours
Typical Reaction Temperature 4°C - 25°C
Competing Reaction Hydrolysis of NHS ester
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.0[7]4.0 - 9.0[7]
Typical Reaction Time 1 - 4 hours[7]0.5 - 2 hours[7]
Typical Reaction Temperature 25°C[7]4 - 37°C[7]
Typical Yield >95%[7]>95%[7]
Catalyst Required Copper(I)None

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: (Optional) Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and THPTA.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-containing molecule.

  • Catalyst Addition: Add the THPTA ligand, followed by CuSO4 to a final concentration of 50-100 µM.

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Labeled Protein

Materials:

  • Azide-labeled protein

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized payload)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Mixture: Combine the azide-labeled protein and a 2- to 5-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (12-24 hours).

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

Mandatory Visualizations

NHS_Ester_Aminolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester This compound (NHS Ester moiety) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Biomolecule-NH2 (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Biomolecule-NH-CO-CH2-PEG1-Azide (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: Mechanism of NHS Ester Aminolysis.

Click_Chemistry_Workflow Start Start: Azide-Functionalized Biomolecule Decision Choose Click Chemistry Method Start->Decision Alkyne Alkyne-Containing Molecule Alkyne->Decision CuAAC CuAAC Reaction (Copper(I) Catalyst) Decision->CuAAC Terminal Alkyne SPAAC SPAAC Reaction (Strained Alkyne) Decision->SPAAC Strained Alkyne Product Bioconjugate with Stable Triazole Linkage CuAAC->Product SPAAC->Product

Caption: Azide-Alkyne Cycloaddition Workflow.

Bioconjugation_Experimental_Workflow Step1 Step 1: Protein Preparation (Buffer Exchange) Step2 Step 2: NHS Ester Reaction (Incubation) Step1->Step2 Step3 Step 3: Purification 1 (Removal of excess linker) Step2->Step3 Step4 Step 4: Click Chemistry Reaction (CuAAC or SPAAC) Step3->Step4 Step5 Step 5: Purification 2 (Isolation of final conjugate) Step4->Step5 Final Final Bioconjugate Step5->Final

Caption: General Experimental Workflow.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of bifunctional linkers in aqueous buffers is paramount for successful bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on the solubility and stability of Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker featuring an azide group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

This guide synthesizes available data to provide a comprehensive overview of the critical parameters influencing the performance of this compound in the aqueous environments common to biological experiments.

Executive Summary

This compound is a valuable tool in bioconjugation, acting as a bridge between molecules. Its utility is, however, governed by its solubility and stability in aqueous solutions. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, the non-sulfonated NHS ester moiety dictates a strategic approach to its handling and use in aqueous buffers. This guide will detail these characteristics, providing quantitative data where available and established estimates for NHS esters, alongside practical experimental protocols.

Solubility Profile

The solubility of this compound is a critical first consideration for its effective use. The presence of the short PEG chain improves its aqueous solubility compared to more hydrophobic linkers. However, like many non-sulfonated NHS esters, it exhibits limited direct solubility in aqueous buffers.[1][2]

For practical application, a two-step dissolution process is standard. The compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][3] This stock solution can then be added to the aqueous reaction buffer at the desired final concentration. Care must be taken to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough (typically <10%) to not adversely affect the stability and function of the biological molecules involved in the conjugation reaction.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Tetrahydrofuran (THF)Soluble[3]
AcetonitrileSoluble[3]
Aqueous Buffers (e.g., PBS)Limited direct solubility; requires initial dissolution in an organic solvent. The PEG spacer enhances aqueous compatibility.[1][4]

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily dictated by the susceptibility of the NHS ester to hydrolysis. This competing reaction, where the ester is cleaved by water, renders the linker inactive for conjugation with primary amines. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[5]

The Impact of pH

The hydrolysis of the NHS ester is significantly accelerated at higher pH values. Therefore, a careful balance must be struck. The reaction with primary amines is also pH-dependent and is more efficient at a slightly alkaline pH (typically 7.2-8.5) where a greater proportion of the amine groups are deprotonated and thus more nucleophilic. However, as the pH increases, the rate of NHS ester hydrolysis also increases, reducing the yield of the desired conjugate.

The logical relationship between pH, amine reactivity, and NHS ester stability is crucial for optimizing conjugation reactions.

G Influence of pH on NHS Ester Conjugation cluster_pH pH Effect pH Reaction pH Low_pH Low pH (<7) Optimal_pH Optimal pH (7.2 - 8.5) High_pH High pH (>8.5) Amine Primary Amine (-NH2) Conjugate Amide Bond Formation (Successful Conjugation) Amine->Conjugate Promotes ProtonatedAmine Protonated Amine (-NH3+) ProtonatedAmine->Conjugate Inhibits NHSEster This compound (Active) HydrolyzedEster Hydrolyzed NHS Ester (Inactive) NHSEster->HydrolyzedEster Hydrolysis NHSEster->Conjugate Aminolysis Low_pH->ProtonatedAmine Favors Optimal_pH->Amine Balances Optimal_pH->NHSEster Moderate Stability High_pH->HydrolyzedEster Accelerates

Figure 1. Logical diagram illustrating the pH-dependent trade-off between amine reactivity and NHS ester hydrolysis.
Estimated Half-life of NHS Esters

Table 2: Estimated Half-life of NHS Esters in Aqueous Buffers

pHTemperature (°C)Estimated Half-lifeReference
7.004 - 5 hours[5]
7.425~ 1 hour[6]
8.025~ 30 minutes[6]
8.6410 minutes[5]

Note: This data is for general NHS esters and should be used as a guideline. The actual stability of this compound may vary. It is strongly recommended to use freshly prepared solutions of the linker for all conjugation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for subsequent use in aqueous reaction buffers.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the tube until the compound is completely dissolved.

  • Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Monitoring NHS Ester Hydrolysis

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in a specific aqueous buffer. This method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero (A0).

  • Incubate the solution under the desired experimental conditions (e.g., room temperature or 37°C).

  • At various time points (e.g., 15, 30, 60, 120 minutes), measure the absorbance at 260 nm (At).

  • The increase in absorbance over time is indicative of the hydrolysis of the NHS ester and the release of NHS.

  • The rate of hydrolysis can be determined by plotting the change in absorbance (At - A0) against time.

G Workflow for Monitoring NHS Ester Hydrolysis Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO/DMF Start->Prepare_Stock Dilute_in_Buffer Dilute Stock Solution in Aqueous Buffer of Interest Prepare_Stock->Dilute_in_Buffer Measure_A0 Measure Initial Absorbance at 260 nm (A0) Dilute_in_Buffer->Measure_A0 Incubate Incubate at Desired Temperature Measure_A0->Incubate Measure_At Measure Absorbance at 260 nm at Time 't' (At) Incubate->Measure_At Loop Repeat at Multiple Time Points Measure_At->Loop Loop->Incubate Continue Incubation Plot_Data Plot ΔAbsorbance (At - A0) vs. Time Loop->Plot_Data All Time Points Collected Analyze Determine Rate of Hydrolysis Plot_Data->Analyze End End Analyze->End

Figure 2. A typical experimental workflow for determining the stability of an NHS ester in an aqueous buffer.

Conclusion and Recommendations

This compound is a versatile linker whose successful application hinges on a clear understanding of its behavior in aqueous media.

  • For Solubility: Always prepare a fresh stock solution in an anhydrous water-miscible organic solvent like DMSO or DMF before diluting into your aqueous reaction buffer.

  • For Stability: Be mindful of the pH of your reaction buffer. A pH range of 7.2-8.5 is generally a good starting point for balancing amine reactivity and NHS ester stability. For reactions requiring longer incubation times, consider performing them at lower temperatures (e.g., 4°C) to slow the rate of hydrolysis.

  • Best Practices: Always use freshly prepared solutions of this compound. Avoid storing the compound in aqueous solutions. When possible, perform pilot experiments to determine the optimal reaction conditions for your specific application.

By adhering to these guidelines, researchers can maximize the efficiency of their conjugation reactions and ensure the reliable performance of this compound in their experimental workflows.

References

Introduction to click chemistry using azide-PEG-NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Click Chemistry Using Azide-PEG-NHS Esters

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are modular, high-yielding, wide in scope, and generate minimal and inoffensive byproducts.[1] These reactions are characterized by their simplicity, high thermodynamic driving force, and the use of benign or easily removable solvents.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1] This concept has become a cornerstone in drug development, bioconjugation, and materials science by enabling the efficient and specific joining of molecular building blocks.[1][2]

The Role and Structure of Azide-PEG-NHS Esters

Azide-Polyethylene Glycol-N-Hydroxysuccinimide (Azide-PEG-NHS) esters are heterobifunctional linkers that serve as a versatile bridge in bioconjugation.[2][3] These reagents are composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy, making them invaluable tools for attaching molecules to proteins, peptides, and other biomolecules.[4][5]

  • NHS Ester Group: This amine-reactive group allows for the initial covalent attachment of the linker to a biomolecule.[6] NHS esters react efficiently and specifically with primary amines, such as the side chains of lysine residues or the N-terminus of a protein, to form a stable and robust amide bond.[6][7] This reaction is most efficient at a pH between 7.2 and 9.[6][8]

  • PEG Spacer: The polyethylene glycol chain is a flexible, hydrophilic spacer that offers several advantages.[9] It increases the water solubility of the reagent and the resulting conjugate, prevents aggregation, reduces steric hindrance, and is non-immunogenic.[4][9] The length of the PEG chain can be varied to provide predictable spacing between the conjugated molecules.[9]

  • Azide Group: The terminal azide (N₃) group is the "click" handle. It is highly stable and bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[10] It remains inert until it is specifically reacted with a complementary alkyne-containing molecule in a subsequent click chemistry step.[2][11]

The overall workflow begins with the amine-reactive labeling of a target molecule, like a protein, with the Azide-PEG-NHS ester. The NHS ester forms a stable covalent bond with primary amines on the protein. This introduces a PEG linker with a terminal azide group, ready for a subsequent, highly specific click reaction.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Protein Protein (with Primary Amines, e.g., Lysine) Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein NHS ester reacts with -NH₂ (pH 7.2-9.0) Azide_Linker Azide-PEG-NHS Ester Alkyne_Molecule Alkyne-tagged Molecule (Drug, Dye, etc.) Azide_Protein->Alkyne_Molecule Click Reaction Final_Conjugate Final Bioconjugate Alkyne_Molecule->Final_Conjugate Azide reacts with Alkyne (CuAAC or SPAAC)

General workflow for bioconjugation using Azide-PEG-NHS esters.

Key Click Chemistry Reactions

Once a biomolecule is functionalized with an azide group, it can be conjugated to a molecule containing an alkyne using one of two primary click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common click reaction, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][12] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1][13] The reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and is insensitive to aqueous conditions over a broad pH range (4 to 12).[1] To protect the biomolecule from potential damage by copper ions and reactive oxygen species, a stabilizing ligand like THPTA or TBTA is often included.[13][14][15]

G Azide Azide-Functionalized Biomolecule Product Stable 1,4-Triazole Linkage Azide->Product Alkyne Terminal Alkyne-tagged Molecule Alkyne->Product Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Product Catalyzes Reaction

Logical workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[16][17] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.[16][18] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly and spontaneously with an azide at physiological temperatures without any catalyst.[16][19] Like CuAAC, SPAAC is bioorthogonal and highly selective, forming a stable triazole linkage.[16]

G Azide Azide-Functionalized Biomolecule Reaction Spontaneous Cycloaddition Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction Product Stable Triazole Linkage Reaction->Product No Catalyst Required (Driven by Ring Strain)

Logical workflow of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data Summary

The selection of a conjugation strategy depends on the specific requirements of the application, such as the nature of the biomolecule, the desired stability, and the reaction environment.

ParameterNHS Ester AmidationCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Target Functional Group Primary Amines (-NH₂)[6][7]Terminal Alkyne[20]Strained Alkyne (e.g., DBCO, BCN)[20]
Resulting Linkage Stable Amide Bond[7]1,4-disubstituted 1,2,3-triazole[12][20]1,2,3-triazole[16][20]
Catalyst Required NoYes (Copper I)[13][15]No[16][20]
Typical Reaction pH 7.2 - 9.0[6][8][21]4.0 - 12.0[1][20]4.0 - 9.0[20]
Typical Reaction Time 30 - 120 minutes[21][]1 - 4 hours[20]0.5 - 4 hours[16][20]
Typical Reaction Temp. Room Temperature or 4°C[21]Room Temperature (25°C)[20]4 - 37°C[20]
Typical Yield High to Quantitative[8]Very High (>95%)[14][20]Very High (>95%)[20]
Bioorthogonality Moderate (Reacts with any primary amine)HighHigh (Copper-free is ideal for in vivo)[16]

Experimental Protocols

Note: These are general protocols and may require optimization for specific molecules and applications.

Protocol 1: Labeling a Protein with Azide-PEG-NHS Ester

This protocol describes the initial step of functionalizing a protein with azide groups.

Materials:

  • Protein solution (e.g., IgG) at 1-10 mg/mL.

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[21]

  • Azide-PEG-NHS ester reagent.[23]

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[21][24]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).[18]

  • Buffer exchange equipment (e.g., dialysis cassette or spin desalting column).[21]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (like PBS). If the stock buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[21]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[21] The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[21][24]

  • Calculate Reagent Volume: Determine the volume of the 10 mM NHS ester solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[21][]

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[21]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[21]

  • Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[18][20]

  • Purification: Remove excess, unreacted Azide-PEG-NHS ester and byproducts by purifying the conjugate using a spin desalting column or dialysis.[21] The resulting azide-functionalized protein is now ready for a subsequent click chemistry reaction.

Protocol 2: CuAAC Conjugation of Azide-Functionalized Protein

This protocol describes the copper-catalyzed click reaction.

Materials:

  • Purified azide-functionalized protein.

  • Alkyne-containing molecule of interest.

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water).[15]

  • Copper-chelating ligand solution (e.g., 200 mM THPTA in water).[15]

  • Reducing agent solution (e.g., 100 mM Sodium Ascorbate, freshly prepared in water).[15]

  • Reaction Buffer (e.g., PBS).

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate. The sodium ascorbate solution should be made fresh.[15]

  • Prepare Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio.[13][15] Let it stand for a few minutes to form the complex.

  • Combine Reactants: In a reaction tube, combine the azide-functionalized protein with a 2- to 5-fold molar excess of the alkyne-functionalized payload.[20]

  • Add Catalyst: Add the CuSO₄/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.[20]

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[20]

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protecting the reaction from light.[15][20]

  • Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: SPAAC (Copper-Free) Conjugation of Azide-Functionalized Protein

This protocol describes the strain-promoted, catalyst-free click reaction.

Materials:

  • Purified azide-functionalized protein.

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized).

  • Anhydrous DMSO or DMF (if needed to dissolve the strained alkyne).

  • Reaction Buffer (e.g., PBS).

Procedure:

  • Prepare Reagents: Dissolve the strained alkyne (e.g., DBCO-payload) in DMSO if it is not readily water-soluble.

  • Combine Reactants: Add a 2- to 5-fold molar excess of the strained alkyne solution to the purified azide-functionalized protein.[20]

  • Incubation: Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight.[20] The reaction proceeds spontaneously without any catalyst.

  • Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted strained alkyne.

References

An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins and other biomolecules. From fundamental principles to detailed experimental protocols and troubleshooting, this document serves as a technical resource for achieving efficient and reproducible bioconjugation.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide esters are widely employed amine-reactive reagents used to covalently attach labels such as fluorescent dyes, biotin, or crosslinkers to proteins.[1][2] This method is favored for its relative simplicity, specificity, and the formation of stable amide bonds.[3][4] The primary targets for NHS esters on proteins are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[4][5] Due to the abundance and surface accessibility of lysine residues in many proteins, NHS ester chemistry is a versatile tool for a broad range of applications, including immunoassays, protein purification, and cellular imaging.[6][7]

Principle of the Reaction

The core of NHS ester chemistry lies in the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][8]

The reaction is highly dependent on the pH of the reaction buffer.[9][10] At physiological or slightly alkaline pH (typically 7.2-8.5), the primary amines are sufficiently deprotonated and thus nucleophilic to react with the NHS ester.[4][11]

Diagram 1: NHS Ester Reaction with a Primary Amine.

Factors Influencing Labeling Efficiency

Several factors critically influence the success of a protein labeling experiment using NHS esters. Optimization of these parameters is essential to achieve the desired degree of labeling (DOL) while maintaining protein function.

ParameterOptimal Range/ConditionRationale and Considerations
pH 7.2 - 8.5[4][11]Below this range, primary amines are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis significantly increases, competing with the labeling reaction.[9][11]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can minimize hydrolysis of the NHS ester but may require longer incubation times.[11] Room temperature reactions are typically faster.
Protein Concentration >1 mg/mLHigher protein concentrations favor the reaction between the protein and the NHS ester over the competing hydrolysis reaction.[3] Labeling efficiency decreases at lower protein concentrations.[3]
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio is empirical and depends on the protein concentration and the desired DOL.[12][13] Dilute protein solutions may require a higher molar excess.[13]
Buffer Composition Amine-free buffers (e.g., PBS, bicarbonate, borate)[11][14]Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[11][14]
Incubation Time 30 minutes to 2 hoursThe reaction is often complete within 1-2 hours at room temperature.[15][16] Longer incubation times may be needed at lower temperatures.

Experimental Protocols

This section provides a detailed protocol for a common application of NHS ester chemistry: the fluorescent labeling of an IgG antibody.

Materials
  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Amine-reactive fluorescent dye NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration column such as Sephadex G-25)

  • Spectrophotometer

Procedure
  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[3]

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Do not store NHS esters in aqueous solutions as they are susceptible to hydrolysis.[3]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. For IgG (MW ~150 kDa), a 10- to 20-fold molar excess is a good starting point.

    • While gently stirring, add the calculated volume of the NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • (Optional) Quench the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[12]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purify the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column.[17]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored band to elute).[15]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (mg/mL) = [A₂₈₀ - (A_max × CF)] / 1.4

      • DOL = (A_max × M_protein) / (ε_dye × [Protein])

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm.

        • 1.4 is the extinction coefficient of IgG at 280 nm (in mL/mg).

        • M_protein is the molecular weight of the protein.

        • ε_dye is the molar extinction coefficient of the dye at its A_max.

Storage of Labeled Protein

For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[3] Alternatively, the labeled protein can be stored at 4°C for short periods.[18] To prevent microbial growth, sodium azide can be added to a final concentration of 0.01-0.03%.[3]

Troubleshooting

Low labeling efficiency and non-specific binding are common issues in NHS ester labeling. The following workflow provides a systematic approach to troubleshooting these problems.

Troubleshooting_Workflow start Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_ph Verify Buffer pH (7.2-8.5?) check_buffer->check_ph Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_reagent Check NHS Ester Quality (Freshly prepared? Stored properly?) check_ph->check_reagent Yes adjust_ph Adjust pH check_ph->adjust_ph No check_concentration Assess Protein Concentration (>1 mg/mL?) check_reagent->check_concentration Yes use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No increase_excess Increase Molar Excess of NHS Ester check_concentration->increase_excess Yes concentrate_protein Concentrate Protein check_concentration->concentrate_protein No optimize_time_temp Optimize Incubation Time/Temperature (e.g., 4°C overnight) increase_excess->optimize_time_temp success Successful Labeling optimize_time_temp->success buffer_exchange->check_ph adjust_ph->check_reagent use_fresh_reagent->check_concentration concentrate_protein->increase_excess

Diagram 2: Troubleshooting Low Labeling Efficiency.
ProblemPotential CauseRecommended Solution
Low Labeling Efficiency NHS ester has hydrolyzed.Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[14]
Buffer contains primary amines.Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[14]
Molar excess of NHS ester is too low.Increase the molar excess, especially for dilute protein solutions.[14]
Incorrect pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[14]
Protein Precipitation High concentration of organic solvent from the NHS ester stock.Keep the volume of the added NHS ester stock low (ideally <10% of the total reaction volume).[6]
Protein is unstable under the reaction conditions.Perform the reaction at a lower temperature (4°C).[6]
Over-labeling of the protein.Reduce the molar excess of the NHS ester.
Non-specific Binding in Downstream Applications Excess labeling leading to aggregation or increased hydrophobicity.Optimize the molar excess to achieve a lower DOL.[12]
Inadequate removal of unreacted dye.Ensure thorough purification of the labeled protein.

Conclusion

NHS ester chemistry is a powerful and versatile method for protein labeling. A thorough understanding of the reaction mechanism and the factors that influence its efficiency is paramount for successful and reproducible conjugation. By carefully controlling the reaction conditions and implementing appropriate purification and characterization steps, researchers can effectively label proteins for a wide range of applications in basic research and drug development.

References

An In-depth Technical Guide to Azido-PEG1-CH2CO2-NHS: Applications in Proteomics and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Azido-PEG1-CH2CO2-NHS, detailing its applications in the fields of proteomics and drug delivery. This document covers the core principles of its reactivity, experimental workflows, and its role in advanced therapeutic and research modalities.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features three key chemical components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene glycol (PEG) unit, and a terminal azide group.[1][2] This strategic combination of functional groups makes it a versatile tool for two-step sequential bioconjugation.[2]

The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[1][3] The short, hydrophilic PEG spacer enhances the water solubility of the molecule and its conjugates.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the highly specific and efficient conjugation of a second molecule containing a complementary alkyne group.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1480545-09-2[1][5]
Molecular Formula C8H10N4O5[1][5]
Molecular Weight 242.19 g/mol [1][5]
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[2][6]

Applications in Proteomics

The unique structure of this compound makes it a valuable reagent in chemical proteomics for the identification and characterization of proteins and their functions.

Activity-Based Protein Profiling (ABPP)

In activity-based protein profiling, this compound can be used to attach an azide handle to a small molecule probe designed to covalently bind to the active site of a specific class of enzymes. This initial labeling step allows for the subsequent "clicking" of a reporter tag, such as biotin for enrichment or a fluorophore for visualization. This two-step approach allows for the identification and quantification of active enzymes in a complex proteome.

ABPP_Workflow cluster_labeling Step 1: Labeling in Complex Proteome cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Probe Small Molecule Probe (with amine group) Linker This compound Probe->Linker NHS Ester Reaction (Amine Labeling) AzidoProbe Azide-Functionalized Probe Linker->AzidoProbe Reporter Reporter Tag (e.g., Biotin-Alkyne) AzidoProbe->Reporter CuAAC or SPAAC LabeledProtein Biotinylated Target Protein Reporter->LabeledProtein Enrichment Streptavidin Enrichment LabeledProtein->Enrichment Digestion Tryptic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification & Quantification MS->Identification

Activity-Based Protein Profiling Workflow

Proteolysis Targeting Chimeras (PROTACs)

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The short PEG linker can be used to connect the target protein ligand to the E3 ligase ligand. The synthesis often involves reacting the NHS ester of the linker with one of the ligands, followed by a click reaction to attach the second ligand.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Ligand1 Target Protein Ligand (with alkyne) PROTAC PROTAC Molecule Ligand2 E3 Ligase Ligand (with amine) Linker Azido-PEG1- CH2CO2-NHS Ligand2->Linker NHS Ester Reaction Linker->Ligand1 Click Chemistry TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC Synthesis and Mechanism

Applications in Drug Delivery

The properties of this compound make it suitable for applications in drug delivery, particularly in the construction of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used in a two-step process to conjugate a drug to an antibody. First, the NHS ester reacts with lysine residues on the antibody. Then, an alkyne-modified drug is attached via click chemistry. The short PEG chain can help to improve the solubility of the final conjugate.

ADC_Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Monoclonal Antibody (mAb) Linker Azido-PEG1- CH2CO2-NHS Antibody->Linker NHS Ester Reaction (Lysine Labeling) Azido_mAb Azide-Functionalized mAb Linker->Azido_mAb Drug Cytotoxic Drug (with alkyne) Azido_mAb->Drug Click Chemistry (CuAAC or SPAAC) ADC Antibody-Drug Conjugate (ADC) Drug->ADC

Two-Step ADC Synthesis Workflow

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table summarizes typical quantitative parameters for the labeling of a generic IgG antibody with Azido-PEG-NHS esters and subsequent click chemistry, based on general protocols.[3][7]

Table 2: Typical Quantitative Parameters for IgG Labeling

ParameterTypical Range/ValueMethod of DeterminationReferences
Molar Excess of Azido-PEG-NHS Ester 10-20 foldCalculation based on protein concentration[3][]
Degree of Labeling (DoL) 4-6 azides per antibodyMass Spectrometry (MALDI-TOF or ESI-MS)[3]
Protein Recovery >85%Protein concentration assay (e.g., BCA)[7]
Click Reaction Efficiency >90%Gel-based fluorescence scanning or mass spectrometry

Experimental Protocols

The following are detailed, generalized methodologies for the use of Azido-PEG-NHS esters in bioconjugation.

Protocol for Labeling IgG with this compound

This protocol describes a general procedure for labeling an antibody with an Azido-PEG-NHS ester.[3][9]

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[3]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Calculation of Reagent Volume:

    • Determine the desired molar excess of the Azido-PEG-NHS ester (e.g., 20-fold molar excess).[3]

    • Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).[3]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.[7]

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.[3]

Protocol for Copper-Catalyzed Click Reaction (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled antibody.[7]

Materials:

  • Azide-labeled antibody (from protocol 5.1)

  • Alkyne-functionalized molecule (e.g., alkyne-drug, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled antibody (final concentration ~1-5 mg/mL), the alkyne-functionalized molecule (2-5 fold molar excess over the antibody), and THPTA (final concentration 1 mM).[7]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[7]

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[7]

  • Purification:

    • Purify the labeled protein from the excess reagents and catalyst using a desalting column or dialysis.[7]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore (if applicable).[7]

    • Store the final conjugate under appropriate conditions, protected from light.[7]

References

Methodological & Application

Step-by-Step Guide for Azido-PEG1-CH2CO2-NHS Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the successful conjugation of Azido-PEG1-CH2CO2-NHS to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This process is fundamental for researchers engaged in bioconjugation, drug delivery system development, and surface modification. The protocol covers reagent preparation, the conjugation reaction, purification of the final conjugate, and methods for characterization.

Introduction

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines to form a stable amide bond, while the azide group can be used in subsequent bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5][6][7] This linker is particularly valuable for introducing an azide moiety onto a biomolecule for further functionalization.

The reaction between the NHS ester and a primary amine is highly dependent on pH.[8] The primary amine must be in a deprotonated state to be nucleophilic, which is favored at a pH above its pKa. However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][9] Therefore, maintaining an optimal pH is critical for a successful conjugation.

Chemical Reaction Pathway

The following diagram illustrates the reaction between this compound and a primary amine-containing molecule (R-NH₂), resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a primary amine is depicted below. This process includes reagent preparation, the conjugation reaction, purification, and characterization of the final product.

G prep_reagents 1. Reagent Preparation dissolve_protein Dissolve Primary Amine- Containing Molecule dissolve_nhs Dissolve Azido-PEG1- CH2CO2-NHS conjugation 2. Conjugation Reaction dissolve_protein->conjugation dissolve_nhs->conjugation mix_reactants Mix Reactants and Incubate quench Quench Reaction (Optional) mix_reactants->quench purification 3. Purification quench->purification sec Size Exclusion Chromatography dialysis Dialysis characterization 4. Characterization sec->characterization dialysis->characterization lcms LC-MS Analysis sds_page SDS-PAGE Analysis final_product Purified Azido-PEG- Conjugate lcms->final_product sds_page->final_product

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

Successful conjugation is dependent on several key parameters. The following table summarizes the recommended conditions for the reaction of this compound with primary amines.

ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal pH is typically 8.3.[8][9] Below this range, the reaction is slow; above it, NHS ester hydrolysis is significant.[8]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester.[10][11]
Reaction Time 30 minutes to 4 hoursReaction time may need to be optimized based on the reactivity of the primary amine and the desired degree of labeling.[12][13]
Molar Ratio (NHS:Amine) 5:1 to 20:1A molar excess of the NHS ester is typically used to drive the reaction to completion.[13]
Buffer Phosphate, Bicarbonate, or Borate bufferBuffers should be free of primary amines (e.g., Tris), which will compete with the target molecule for reaction with the NHS ester.[8][12]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous reaction buffer.[8]

Experimental Protocols

Reagent Preparation

a. Amine-Containing Molecule Solution:

  • Prepare a solution of your protein or other amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).[8][14]

  • The concentration of the amine-containing molecule should typically be in the range of 1-10 mg/mL.[13]

  • Ensure that the buffer does not contain any primary amine-containing substances such as Tris or glycine.[9]

b. This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or a specific molar concentration) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][15]

  • This stock solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[8]

Conjugation Reaction
  • Add the calculated amount of the this compound stock solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the NHS ester is generally recommended.[13]

  • The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.[13]

  • Gently mix the reaction solution immediately after adding the NHS ester.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][11][12] The optimal reaction time may need to be determined empirically.

  • (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Purification of the Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct after the reaction.

a. Size Exclusion Chromatography (SEC) / Gel Filtration:

  • Equilibrate a size exclusion chromatography column (e.g., a desalting column) with a suitable buffer (e.g., PBS).[8][12]

  • Apply the reaction mixture to the column.

  • Elute the conjugate with the equilibration buffer. The larger conjugate will elute first, while the smaller unreacted NHS ester and byproduct will be retained longer.[8][12]

  • Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

b. Dialysis:

  • Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow the small molecule impurities to diffuse out.

  • Perform dialysis against a large volume of a suitable buffer (e.g., PBS) at 4°C.

  • Change the dialysis buffer several times over 24-48 hours to ensure complete removal of impurities.[13]

Characterization of the Conjugate

a. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to the attachment of the Azido-PEG1 group.

  • Compare the migration of the conjugated protein with the unconjugated starting material.

b. Mass Spectrometry (LC-MS):

  • Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to determine the degree of labeling (DOL), which is the average number of Azido-PEG1 molecules conjugated to each molecule of the primary amine-containing species.[16][17][18]

  • The mass of the conjugate will increase by the mass of the incorporated Azido-PEG1-CH2CO- moiety for each successful conjugation.

By following this detailed guide, researchers can confidently perform the conjugation of this compound to primary amines, enabling a wide range of applications in bioconjugation and drug development.

References

Application Notes and Protocols for Click Chemistry with Azido-PEG1-CH2CO2-NHS and an Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions. Among these, the azide-alkyne cycloaddition is a cornerstone, enabling the precise ligation of molecular entities. This document provides detailed application notes and protocols for the use of Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker, to conjugate with an amine-containing molecule and subsequently react with an alkyne-functionalized partner.

The this compound linker is comprised of three key components:

  • An N-Hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

  • A short Polyethylene Glycol (PEG) spacer , which enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]

  • An azide group , which serves as a handle for click chemistry, reacting specifically with a terminal or strained alkyne.[3][4]

This two-step approach allows for the versatile and modular assembly of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5][6] We will cover the two primary methods for the azide-alkyne reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]

Experimental Workflow Overview

The overall process involves two distinct chemical steps. First, the NHS ester of the linker is used to attach the azide-PEG moiety to a biomolecule containing a primary amine. Second, the newly introduced azide is reacted with an alkyne-containing molecule to form the final conjugate.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Amine_Molecule Amine-Containing Molecule (e.g., Protein, Peptide) Azide_Modified Azide-Modified Molecule Amine_Molecule->Azide_Modified NHS Ester Reaction (pH 7-9) NHS_Linker This compound NHS_Linker->Azide_Modified Final_Conjugate Final Conjugate (Triazole Linkage) Azide_Modified->Final_Conjugate Azide-Alkyne Cycloaddition CuAAC CuAAC (Terminal Alkyne + Cu(I)) SPAAC SPAAC (Strained Alkyne) Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Final_Conjugate Final_Conjugate->CuAAC Final_Conjugate->SPAAC

Caption: General experimental workflow for two-step bioconjugation.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol details the first step: reacting the amine-reactive NHS ester with a protein or other amine-containing molecule.

Materials:

  • Amine-containing molecule (e.g., antibody at 1-10 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Buffer exchange equipment: Dialysis cassettes or spin desalting columns.

Methodology:

  • Buffer Exchange: Ensure the amine-containing molecule is in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Calculate Molar Excess: Determine the amount of linker to add to the reaction. A 10- to 20-fold molar excess of the NHS ester linker over the amine-containing molecule is a common starting point.[8] The optimal ratio may need to be determined empirically.

  • Reaction: Add the calculated volume of the linker stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Purification: Remove unreacted linker and byproducts using dialysis or a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS).

Protocol 2: Azide-Alkyne Cycloaddition

After modifying the target molecule with an azide group, proceed with one of the following click chemistry protocols.

2A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient for terminal alkynes but requires a copper(I) catalyst, which can be cytotoxic. The use of a stabilizing ligand like THPTA is recommended for reactions in aqueous buffers to protect biomolecules and improve reaction efficiency.[9][10]

G Azide R1-N3 Triazole Triazole Product Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Catalyst->Triazole

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-modified molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)

  • Sodium Ascorbate solution (e.g., 100-300 mM in water, freshly prepared)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Reagents: In a reaction tube, combine the azide-modified molecule and the alkyne-containing molecule (typically 4-10 molar equivalents relative to the azide).[11]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution. A common molar ratio is 2-5 equivalents of ligand per copper ion.[9][11] Mix and let it stand for a few minutes.

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[10][11]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or SDS-PAGE.

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through buffer exchange, dialysis, or chromatography.

2B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[][13] This method is ideal for applications involving live cells or sensitive biomolecules where copper toxicity is a concern.[13][14]

G Azide R1-N3 Triazole Triazole Product Azide->Triazole StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole Catalyst_Free No Catalyst Required Catalyst_Free->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-modified molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO or BCN functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed to dissolve the alkyne)

Methodology:

  • Prepare Reagents: Dissolve the strained alkyne reagent in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: In a reaction vessel, combine the azide-modified molecule with the strained alkyne. A 2- to 4-fold molar excess of the strained alkyne over the azide is a good starting point.[13] If using a stock solution in an organic solvent, keep the final concentration below 5% (v/v).[13]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[13] Reaction times can be faster depending on the specific strained alkyne used.

  • Purification: Purify the final conjugate using standard methods like dialysis, spin filtration, or chromatography to remove any unreacted alkyne.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the described protocols. Note that these are starting points, and optimization may be required for specific applications.

Table 1: Protocol 1 - NHS Ester Conjugation

Parameter Recommended Range Notes
Molar Excess of Linker 10 - 20 fold Over amine-containing molecule.[8]
pH 7.2 - 8.0 NHS esters react efficiently with primary amines at this pH.[8]
Reaction Time 30 - 60 min (RT) or 2 hours (4°C) Longer times may increase hydrolysis of the NHS ester.[8]
Solvent Concentration < 10% DMSO or DMF To maintain protein stability.[8]

| Expected Yield | 60 - 90% | Highly dependent on the number of available amines. |

Table 2: Protocol 2A - CuAAC Reaction

Parameter Recommended Range Notes
Alkyne Molar Excess 4 - 10 fold Over azide-modified molecule.[11]
CuSO₄ Concentration 0.25 - 1 mM Final concentration in the reaction.
Ligand:Copper Ratio 2:1 to 5:1 THPTA is recommended for aqueous solutions.[9][11]
Na-Ascorbate Molar Excess 5 - 10 fold Over copper.
Reaction Time 1 - 4 hours (RT) Can be faster at higher concentrations.

| Expected Yield | > 90% | CuAAC is typically very high-yielding. |

Table 3: Protocol 2B - SPAAC Reaction

Parameter Recommended Range Notes
Strained Alkyne Molar Excess 2 - 10 fold Over azide-modified molecule.[13][15]
Reaction Time 4 - 24 hours (RT or 4°C) Highly dependent on the reactivity of the cyclooctyne.[13]
Solvent Concentration < 5% DMSO or DMF To maintain biomolecule integrity.[13]

| Expected Yield | 70 - 95% | Generally high but can be slower than CuAAC. |

References

Application Notes and Protocols for Nanoparticle Surface Functionalization using Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a cornerstone of nanomedicine, enabling the creation of sophisticated platforms for targeted drug delivery, advanced diagnostics, and bioimaging. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and stability of nanoparticles, reducing non-specific protein adsorption and prolonging circulation times. This document provides a detailed protocol for the surface functionalization of amine-presenting nanoparticles using Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker.

This linker features an N-Hydroxysuccinimide (NHS) ester at one terminus and an azide group at the other. The NHS ester reacts efficiently with primary amines on the nanoparticle surface to form a stable amide bond. The terminal azide group then serves as a versatile handle for subsequent bioconjugation reactions via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This two-step approach allows for the covalent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes.[4]

Principle of Functionalization

The surface modification process involves two key stages:

  • PEGylation via NHS Ester Coupling: Amine-functionalized nanoparticles are reacted with the NHS ester of the this compound linker. The NHS ester is a highly reactive group that specifically couples with primary amines in a physiological to slightly basic pH range (7-9) to form a stable amide linkage.[3][5] This step attaches the azide-terminated PEG chain to the nanoparticle surface.

  • Bioorthogonal "Click" Chemistry: The newly introduced surface azide groups are then available for reaction with alkyne-containing molecules. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole ring, effectively "clicking" the desired molecule onto the nanoparticle surface.[1][2]

Experimental Protocols

This section provides detailed methodologies for the functionalization and characterization of nanoparticles.

Protocol 1: Surface Functionalization with this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles that have primary amine groups on their surface (e.g., aminosilane-coated silica nanoparticles, or nanoparticles with surface proteins).

Materials:

  • Amine-functionalized nanoparticles

  • This compound linker

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Borate Buffer, pH 8.0. (Ensure buffer is free of primary amines like Tris or glycine).[3][5]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Washing Buffer: PBS or deionized water

  • Centrifuge capable of pelleting the nanoparticles

  • Rotator or orbital shaker

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.

  • Linker Preparation: The this compound linker is moisture-sensitive.[3][5] Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice with gentle mixing on a rotator or shaker.[5]

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

  • Washing: Remove the supernatant containing unreacted linker and byproducts. Resuspend the nanoparticle pellet in Washing Buffer. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Final Product: After the final wash, resuspend the azide-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) or for immediate use in the subsequent click chemistry step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide, drug, or fluorescent dye) onto the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)[6]

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).[2][7]

  • Reaction Buffer: Deoxygenated PBS or other suitable buffer

  • Purification supplies (e.g., centrifuge, dialysis cassettes, or size exclusion chromatography columns)

Procedure:

  • Preparation of Reactants:

    • Disperse the azide-functionalized nanoparticles in deoxygenated Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO) to a known concentration.

  • Catalyst Premix: In a separate tube, prepare the catalyst complex. Mix the CuSO4 solution and the THPTA ligand solution in a 1:5 molar ratio.[2] Let it stand for a few minutes.

  • Reaction Setup: In the reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-containing molecule (typically a 2-10 fold molar excess of the alkyne molecule relative to the estimated surface azide groups).

  • Initiation of Click Reaction:

    • Add the premixed catalyst solution to the nanoparticle/alkyne mixture. A typical final concentration for the copper catalyst is 50-250 µM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.[4][6]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle mixing.

  • Purification: Remove the copper catalyst and excess reagents. This is crucial as copper can be toxic to cells. Purification can be achieved by:

    • Centrifugation: Repeated washing and resuspension cycles.

    • Dialysis: Against a suitable buffer with a chelating agent like EDTA to remove copper ions.

    • Size Exclusion Chromatography (SEC): To separate the large nanoparticles from smaller molecules.

  • Final Product: Resuspend the final, fully functionalized nanoparticles in a sterile, biocompatible buffer for storage at 4°C.

Characterization and Data Presentation

Successful functionalization should be confirmed using a suite of characterization techniques. The following tables summarize the expected outcomes.

Table 1: Physicochemical Characterization of Nanoparticles

This table presents typical changes in nanoparticle properties before and after each functionalization step. Data is representative and will vary based on the core nanoparticle type, size, and the specific PEG linker used.

ParameterBare Nanoparticles (Amine-Functionalized)After Azido-PEG1 FunctionalizationAfter Click Conjugation
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7120 ± 8
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) +25 ± 3-5 ± 2-8 ± 3
Surface Chemistry Primary Amines (-NH₂)Azide groups (-N₃)Triazole linkage + Conjugated Molecule

Changes in hydrodynamic diameter after PEGylation are expected as the PEG layer adds to the effective size of the nanoparticle in solution.[8] The zeta potential is expected to shift towards neutral as the charged amine groups are shielded by the neutral PEG chains.[9]

Table 2: Spectroscopic and Thermal Analysis
TechniquePurposeExpected Result for Azido-PEG1 Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm presence of functional groupsAppearance of a characteristic azide peak (~2100 cm⁻¹) and amide bond peaks (~1650 cm⁻¹ and ~1540 cm⁻¹).
Thermogravimetric Analysis (TGA) Quantify the amount of PEG on the surfaceWeight loss in the temperature range corresponding to PEG degradation (e.g., 300-450 °C).
X-ray Photoelectron Spectroscopy (XPS) Determine surface elemental compositionIncrease in the Nitrogen (N) 1s signal, confirming the presence of the azide and amide groups.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Nanoparticle Aggregation during PEGylation High concentration of organic solvent. Incorrect pH or high ionic strength of the buffer. Insufficient surface charge neutralization.Keep DMSO/DMF concentration below 10%. Use recommended buffers (e.g., PBS pH 7.4). Ensure adequate PEG linker concentration to stabilize particles.[10] Perform the reaction on ice to slow down aggregation kinetics.[11]
Low "Click" Reaction Efficiency Oxidation of Copper(I) catalyst. Inaccessible azide or alkyne groups. Inactive reagents.Use a stabilizing ligand like THPTA and deoxygenated buffers.[2] Ensure proper nanoparticle dispersion. Use freshly prepared sodium ascorbate solution.[6]
High Polydispersity Index (PDI) after functionalization Incomplete reaction or purification. Presence of aggregates.Optimize reaction time and reagent stoichiometry. Improve purification methods (e.g., use SEC or centrifugation gradients). Filter the sample before DLS measurement.[8]

Visualizations

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Click Chemistry cluster_2 Purification & Characterization NP_Amine Amine-Functionalized Nanoparticle (-NH2) NP_Azide Azide-Functionalized Nanoparticle (-N3) NP_Amine->NP_Azide NHS Ester Reaction (PBS, pH 7.4-8.0) PEG_Linker This compound PEG_Linker->NP_Azide NP_Final Fully Functionalized Nanoparticle NP_Azide->NP_Final CuAAC Reaction (CuSO4, Ascorbate) Purification Washing / Dialysis / SEC NP_Azide->Purification Alkyne Alkyne-Molecule (e.g., Drug, Ligand) Alkyne->NP_Final NP_Final->Purification Characterization DLS, Zeta, FTIR, etc. Purification->Characterization

Caption: Experimental workflow for nanoparticle functionalization.

G start Start: Amine-NP prep_linker Prepare 10mM Azido-PEG-NHS in DMSO start->prep_linker reaction Mix NP and Linker (20-50x molar excess) Incubate 1-2h at RT start->reaction prep_linker->reaction quench Quench with Tris/Glycine reaction->quench wash1 Centrifuge and Wash (3x) quench->wash1 azide_np Result: Azide-NP wash1->azide_np characterize Characterize at each step: DLS, Zeta, FTIR wash1->characterize prep_click Prepare Alkyne-Molecule and Cu(I)-THPTA catalyst azide_np->prep_click click_reaction Combine Azide-NP, Alkyne, Catalyst, and Ascorbate Incubate 1-4h at RT azide_np->click_reaction prep_click->click_reaction purify_final Purify via Centrifugation, Dialysis, or SEC click_reaction->purify_final final_np End: Functionalized NP purify_final->final_np purify_final->characterize

Caption: Logical flow of the surface functionalization protocol.

References

Application Notes and Protocols for Bioconjugation using Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-CH2CO2-NHS is a heterobifunctional crosslinker designed for two-step bioconjugation protocols.[1] It features three key components:

  • An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

  • A short, hydrophilic polyethylene glycol (PEG) linker (PEG1) which enhances the solubility of the molecule and the resulting conjugate in aqueous environments.[1][3]

  • A terminal azide group that serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient covalent ligation to an alkyne-functionalized molecule.[1][4]

This linker is particularly valuable in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over conjugation is paramount.[5][6][7] The two-step approach allows for the purification of the azido-modified biomolecule before the final conjugation step, ensuring a more homogenous product.

Principle of the Method

The bioconjugation strategy using this compound involves a two-stage process:

Stage 1: Amine Modification The NHS ester group of the linker reacts with primary amines on a biomolecule (e.g., a protein or antibody) in a nucleophilic acyl substitution reaction.[2] This reaction is typically performed in a buffer with a pH of 7.2-8.5 and results in the formation of a stable amide bond, covalently attaching the azido-PEG linker to the biomolecule.[2][8]

Stage 2: Bioorthogonal "Click" Chemistry The azide-functionalized biomolecule is then reacted with a molecule containing a terminal alkyne. This reaction, a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole ring, covalently linking the two molecules.[4][9] This "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[4]

Quantitative Data Summary

The efficiency of the bioconjugation process can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide typical parameters for the labeling of a generic IgG antibody.

Table 1: Parameters for Amine Modification with this compound

ParameterTypical RangeMethod of Determination
Molar Excess of this compound over Protein10- to 30-foldOptimization for desired Degree of Labeling (DoL)
Degree of Labeling (DoL)2 - 8 azides per antibodyMass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%)30 - 70%UV-Vis Spectroscopy or Mass Spectrometry
Protein Recovery (%)> 85%Protein concentration assay (e.g., BCA)

Note: The optimal molar excess should be determined empirically for each specific protein and desired DoL. A 20-fold molar excess typically results in 4-6 linkers per antibody for a 1-10 mg/mL IgG solution.[2]

Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Concentration
Azide-labeled Protein1-10 mg/mL
Alkyne-containing Molecule2- to 10-fold molar excess over azide groups
Copper(II) Sulfate (CuSO₄)1 mM
Copper Ligand (e.g., THPTA or TBTA)0.1 - 1 mM
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM
Click Reaction Efficiency (%)> 90%

Experimental Protocols

Protocol 1: Amine Modification of a Protein with this compound

This protocol describes the initial labeling of a protein (e.g., an antibody) with this compound to introduce azide functional groups.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]

  • Purification column (e.g., size-exclusion chromatography, desalting column) or dialysis cassette[2]

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). If necessary, perform buffer exchange using a desalting column or dialysis.[2]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[2][10]

  • Reaction Setup: Add the desired molar excess (e.g., 20-fold) of the 10 mM this compound stock solution to the protein solution. Gently mix immediately. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography, a desalting column, or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[2]

  • Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The Degree of Labeling (DoL) can be determined using mass spectrometry.[8] Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule

  • Anhydrous DMSO or DMF

  • Copper(II) Sulfate (CuSO₄)

  • Copper Ligand (e.g., THPTA for aqueous solutions)[9]

  • Reducing Agent: Sodium Ascorbate (prepare fresh)[9]

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[12]

    • Prepare a 100 mM stock solution of THPTA in water.[12]

    • Prepare a 300 mM stock solution of Sodium Ascorbate in water. This solution must be prepared fresh. [12]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule (using a 2- to 10-fold molar excess over the calculated number of azide groups).

  • Add Catalyst Components: Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition:

    • THPTA solution to a final concentration of 1 mM.[8]

    • CuSO₄ solution to a final concentration of 1 mM.[13]

    • Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction.[8]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. Protect from light if using a fluorescent probe.[11]

  • Purification: Purify the final bioconjugate from excess reagents and catalyst using a desalting column, size-exclusion chromatography, or dialysis.

  • Characterization: Characterize the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Amine Modification cluster_stage2 Stage 2: Click Chemistry (CuAAC) p1 Protein in Amine-Free Buffer (pH 7.2-8.0) p2 Add this compound (10-30x molar excess) p1->p2 p3 Incubate (30-60 min at RT) p2->p3 p4 Quench Reaction (Optional) p3->p4 p5 Purify (Desalting/Dialysis) p4->p5 p6 Azide-Functionalized Protein p5->p6 c1 Azide-Functionalized Protein p6->c1 Proceed to Stage 2 c2 Add Alkyne-Molecule (2-10x molar excess) c1->c2 c3 Add CuAAC Reagents (CuSO4, Ligand, Ascorbate) c2->c3 c4 Incubate (1-4 h at RT) c3->c4 c5 Purify (Desalting/SEC) c4->c5 c6 Final Bioconjugate c5->c6

Caption: Workflow for two-stage bioconjugation.

Logical Relationship of Components

G cluster_linker This compound cluster_reactants Reactant Biomolecules cluster_reactions Reaction Steps NHS NHS Ester PEG PEG1 Spacer NHS->PEG AmineReaction Amine Coupling NHS->AmineReaction Reacts with Azide Azide PEG->Azide ClickReaction Click Chemistry (CuAAC) Azide->ClickReaction Reacts with Protein Protein (with Primary Amines) Protein->AmineReaction Alkyne Alkyne-Molecule (e.g., Drug, Fluorophore) Alkyne->ClickReaction AmineReaction->Azide Attaches Azide to Protein Product Final Bioconjugate (Protein-PEG-Drug) ClickReaction->Product Forms

Caption: Component relationships in the bioconjugation process.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5] The linker connecting the POI-binding and E3-binding ligands is a critical component influencing the efficacy of the PROTAC.[14]

Short PEG linkers like the one in this compound are instrumental in PROTAC design for several reasons:

  • Solubility: The hydrophilic PEG component can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the hydrophobic nature of the two ligands.[7]

  • Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, short, flexible PEG linkers can adopt folded conformations that shield their polar surface area, potentially improving cellular uptake compared to more rigid linkers.[14]

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[15] The this compound linker provides a defined length that can be used in a modular fashion to screen for optimal linker length in PROTAC design.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G PROTAC PROTAC (Ligand1-Linker-Ligand2) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions lauded for their reliability, high yields, and operational simplicity.[1] Independently reported by the research groups of Meldal and Sharpless, this reaction facilitates the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[1] The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1]

Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[1][2] These characteristics have established it as an indispensable tool in diverse scientific fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[1][2][3] This document provides detailed protocols and technical data for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Key Reagents and Components

Successful execution of the CuAAC reaction is contingent upon the careful selection and handling of several key components:

  • Copper(I) Source : The active catalyst is the Cu(I) ion.[1] This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1][4] More commonly, the Cu(I) catalyst is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent.[1][5][6]

  • Reducing Agent : Sodium ascorbate is the most prevalently used reducing agent to generate Cu(I) from Cu(II) and to maintain the copper catalyst in its active Cu(I) oxidation state by scavenging oxygen.[1][5]

  • Accelerating Ligands : Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate.[7][8] They also play a role in reducing copper-mediated cytotoxicity in biological applications.[1] Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand for reactions in organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal for bioconjugation reactions in aqueous buffers.[1][7][9]

  • Azide and Alkyne Substrates : The reaction covalently links a molecule containing a terminal alkyne to a molecule bearing an azide functional group.[2] These functional groups are small, stable, and generally absent in native biological systems, ensuring high selectivity.[2][8]

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative parameters for CuAAC reactions, offering a starting point for experimental design.

ParameterSmall Molecule SynthesisBioconjugationReference(s)
Copper Source 0.25 - 5 mol %0.05 - 1 mM[1]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[1][5]
Reducing Agent 5 - 10 mol % (or excess)5 - 50 equivalents (to azide) or 5 mM[1][5]
Reactant Ratio (Azide:Alkyne) ~1:12-50x excess of one reagent (e.g., azide)[1][5][7]
Temperature Room Temp. to 110 °CRoom Temperature[1]
Reaction Time 10 min - 24 h15 - 60 minutes[1][7][9]
Typical Yields >90%Near-quantitative[1]

Experimental Workflow

The general workflow for setting up a CuAAC reaction involves the sequential addition of reagents to ensure efficient catalyst formation and reaction initiation.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis & Purification A Prepare Stock Solutions: - Azide Substrate - Alkyne Substrate - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate (Fresh) B In a reaction vessel, combine: - Azide Substrate - Alkyne Substrate - Solvent/Buffer A->B 1. Prepare Reagents C Add Premixed CuSO4 and Ligand Solution B->C 2. Mix Substrates D Initiate Reaction: Add fresh Sodium Ascorbate Solution C->D 3. Add Catalyst E Incubate at specified temperature (e.g., Room Temperature) for the desired duration (e.g., 30-60 min) D->E 4. Start Reaction F Monitor Reaction Progress (TLC, LC-MS, NMR) E->F 5. Monitor G Work-up and Purify Product F->G 6. Isolate

Caption: General experimental workflow for a CuAAC reaction.

Experimental Protocols

Protocol 1: CuAAC for Small Molecule Synthesis

This protocol provides a general procedure for the CuAAC reaction between a small molecule azide and a small molecule alkyne in an organic solvent.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare stock solutions of the azide and alkyne substrates in the chosen solvent.

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne (1 equivalent) and azide (1.1 equivalents) in the solvent.

    • Add TBTA (0.01 equivalents).

    • Add CuSO₄·5H₂O (0.01 equivalents).

    • Add the freshly prepared sodium ascorbate solution (0.05 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC for Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to an alkyne-functionalized protein in an aqueous buffer.

Materials:

  • Alkyne-functionalized protein

  • Azide-modified small molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride (optional, as a scavenger for reactive oxygen species)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.

    • Prepare a 100 mM stock solution of aminoguanidine hydrochloride in water (optional).

    • Dissolve the azide-modified small molecule in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 5 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein and buffer to achieve the desired final protein concentration (e.g., 25-50 µM).[10]

    • Add the azide-modified small molecule to the protein solution (a 2 to 10-fold molar excess over the protein is common).[5]

    • Prepare a premixed solution of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio.[5] Add this premixed catalyst solution to the reaction mixture to a final copper concentration of 0.1-0.25 mM.[5]

    • If using, add aminoguanidine to a final concentration of 5 mM.[5][10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5][10]

  • Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate at room temperature for 30-60 minutes, protecting the reaction from light if using a light-sensitive dye.[7][9]

  • Purification:

    • Remove unreacted small molecules, catalyst, and ligand using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.[9]

CuAAC Catalytic Cycle

The mechanism of the CuAAC reaction involves a multi-step catalytic cycle.

G CuI Cu(I) CuAcetylide Copper(I) Acetylide CuI->CuAcetylide + Alkyne - H+ Alkyne Terminal Alkyne (R-C≡CH) CuTriazolide Copper(I) Triazolide Intermediate CuAcetylide->CuTriazolide + Azide Azide Azide (R'-N3) Triazole 1,4-Disubstituted Triazole CuTriazolide->Triazole + H+ Triazole->CuI - Product

Caption: Simplified catalytic cycle of the CuAAC reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
Low or No Yield Inactive catalyst (Cu(II) present)Ensure fresh sodium ascorbate solution is used; deoxygenate solvents.[11]
Poor substrate solubilityAdd a co-solvent like DMSO or DMF (up to 10%).[10]
Copper sequestration by other functional groups (e.g., thiols)Use an accelerating ligand; add sacrificial metals like Zn(II) or Ni(II).[10]
Incorrect order of reagent additionPremix CuSO₄ and ligand before adding to substrates; add sodium ascorbate last.[11]
Side Reactions/Degradation Oxidation of biomolecules by reactive oxygen speciesUse a copper-chelating ligand (e.g., THPTA); add scavengers like aminoguanidine.[12]
Precipitation in Reaction Mixture Formation of insoluble copper speciesEnsure proper ligand-to-copper ratio; check substrate solubility.[13]

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of a CuAAC reaction:

  • Thin Layer Chromatography (TLC): Useful for small molecule synthesis to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for reactants and products, allowing for precise monitoring of the reaction progress.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and provide structural information on intermediates and products.[15][16]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak at ~2100 cm⁻¹ can be monitored to quantify the extent of the reaction.[17]

  • Fluorescence Spectroscopy: If one of the reactants is a fluorogenic azide or alkyne, the reaction progress can be monitored by the increase in fluorescence intensity upon triazole formation.[5][10]

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPAAC and Azido-PEG1-CH2CO2-NHS

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[][2] This copper-free click chemistry reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[2] The reaction is driven by the release of ring strain from the cyclooctyne, allowing it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[][2]

This compound is a heterobifunctional linker designed for a two-step bioconjugation strategy. It features two key functional groups:

  • An azide group for participation in the SPAAC reaction.

  • An N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines (e.g., lysine residues) on proteins and other biomolecules.

The inclusion of a short polyethylene glycol (PEG1) spacer enhances the hydrophilicity of the linker and the resulting conjugate. This application note provides detailed protocols for the use of this compound in bioconjugation, with a focus on applications in targeted drug delivery, such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Applications

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. This compound can be used to first modify the antibody with an azide handle. Subsequently, a strained alkyne-functionalized cytotoxic drug can be attached via SPAAC. This approach allows for the precise control over the drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be incorporated into the linker synthesis, enabling the modular assembly of the PROTAC molecule through a SPAAC reaction. This is particularly useful for connecting one of the ligands or for attaching a targeting moiety to the PROTAC.[3]

Biomolecule Labeling and Imaging

The bioorthogonal nature of SPAAC makes it ideal for labeling proteins, peptides, and other biomolecules with imaging agents such as fluorophores or for immobilization onto surfaces for diagnostic applications.

Quantitative Data

The efficiency of the two-step conjugation process depends on the kinetics of both the NHS ester reaction and the subsequent SPAAC reaction.

NHS Ester Reaction Efficiency

The reaction of NHS esters with primary amines is a well-established and efficient method for protein modification. The efficiency is influenced by pH, protein concentration, and the molar ratio of the NHS ester.

ParameterConditionTypical Efficiency/OutcomeReference
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the NHS ester. A compromise is often chosen.[4]
Molar Excess of NHS Ester 10-20 fold over proteinTypically results in the modification of several surface-accessible lysine residues.[5]
Reaction Time 30-60 minutes at RTSufficient for significant labeling.[6]
Degree of Labeling (DoL) VariesFor a 1-10 mg/mL antibody solution with a 20-fold molar excess of Azido-PEG-NHS, a DoL of 4-6 is typical.[6]
SPAAC Reaction Kinetics

The rate of the SPAAC reaction is typically described by a second-order rate constant (k₂). The presence of a PEG linker can influence the reaction kinetics. The following table presents data for the SPAAC reaction between DBCO-functionalized antibodies and azides, illustrating the effect of a PEG linker. While this data is for a DBCO-functionalized antibody reacting with an azide, it provides a reasonable approximation for the kinetics of an azide-functionalized antibody reacting with a DBCO-payload.

CycloalkyneAzideBufferk₂ (M⁻¹s⁻¹)Reference
DBCO-Antibody1-azido-1-deoxy-β-D-glucopyranosidePBS0.17 ± 0.01
DBCO-PEG5 -Antibody1-azido-1-deoxy-β-D-glucopyranosidePBS0.23 ± 0.00
DBCO-Antibody3-azido-L-alaninePBS0.15 ± 0.00
DBCO-PEG5 -Antibody3-azido-L-alaninePBS0.18 ± 0.01
DBCO-Antibody1-azido-1-deoxy-β-D-glucopyranosideHEPES0.24 ± 0.01
DBCO-PEG5 -Antibody1-azido-1-deoxy-β-D-glucopyranosideHEPES0.37 ± 0.00
DBCO-Antibody3-azido-L-alanineHEPES0.18 ± 0.01
DBCO-PEG5 -Antibody3-azido-L-alanineHEPES0.22 ± 0.02

This data is adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates. The presence of a PEG linker consistently increased the reaction rate.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the first step of labeling a protein with an azide handle.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of DMSO is below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess linker and quenching agent by size-exclusion chromatography or dialysis to obtain the azide-modified protein.

Protocol 2: SPAAC Reaction with the Azide-Modified Protein

This protocol describes the second step of conjugating a strained alkyne-modified molecule to the azide-functionalized protein.

Materials:

  • Azide-modified protein from Protocol 1.

  • Strained alkyne-functionalized molecule (e.g., DBCO-payload).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Add the strained alkyne-functionalized molecule to the purified azide-modified protein. A 2- to 5-fold molar excess of the alkyne is typically recommended.

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants.

  • Monitoring (Optional): The reaction progress can be monitored by a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted alkyne-modified molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: SPAAC Reaction protein Protein (e.g., Antibody) reaction1 NHS Ester Reaction (pH 7.4-8.5, RT, 30-60 min) protein->reaction1 linker This compound (in DMSO) linker->reaction1 quench Quenching (Tris Buffer) reaction1->quench purify1 Purification (Size Exclusion) quench->purify1 azide_protein Azide-Modified Protein purify1->azide_protein reaction2 SPAAC Reaction (RT or 37°C, 1-24h) azide_protein->reaction2 alkyne_payload Strained Alkyne-Payload (e.g., DBCO-Drug) alkyne_payload->reaction2 purify2 Final Purification reaction2->purify2 final_conjugate Final Bioconjugate (e.g., ADC) purify2->final_conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound and SPAAC.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein (e.g., Androgen Receptor) target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Recruitment ub_protein Ubiquitinated Target Protein ubiquitination->ub_protein Ub Tagging proteasome Proteasome ub_protein->proteasome degradation Degradation proteasome->degradation degradation->protac Recycled peptides Peptides degradation->peptides

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

adc_mechanism cluster_adc Antibody-Drug Conjugate (ADC) Mechanism of Action adc ADC (Anti-HER2 Antibody + Cytotoxic Drug) binding Binding adc->binding receptor HER2 Receptor receptor->binding cell Cancer Cell internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release Degradation drug Cytotoxic Drug release->drug apoptosis Apoptosis (Cell Death) drug->apoptosis Induces

Caption: Mechanism of action for an anti-HER2 antibody-drug conjugate (ADC).[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG1-CH2CO2-NHS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-CH2CO2-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring you can optimize your labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound labeling reaction?

The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal.[3][4][5] At a lower pH, the primary amine groups on your biomolecule will be protonated and less available to react, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[1][3][4][5][6]

Q2: Which buffers are recommended for this reaction?

It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers within the optimal pH range of 7.2 to 8.5.[2][3] A 0.1 M sodium bicarbonate solution is a common and effective choice.[3][4][7]

Q3: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][3] These buffer components will compete with your target molecule for the this compound, leading to significantly reduced labeling efficiency.[1][3] However, Tris or glycine can be used to quench the reaction once it is complete.[2][3]

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[2] To overcome this, first dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4][8] This solution can then be added to your biomolecule in the appropriate aqueous reaction buffer.[3][4][5] It is crucial to use high-quality, amine-free DMF.[3][4]

Q5: How can I determine the efficiency of my labeling reaction?

Quantifying the degree of labeling (DOL) is essential. A common method is spectrophotometry, where you measure the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength of your azide-containing label (if it has a chromophore).[1] Other methods include HPLC, mass spectrometry, and SDS-PAGE analysis, which can show a shift in the molecular weight of the labeled protein.

Q6: My protein precipitates after the labeling reaction. What could be the cause?

Protein precipitation can occur for a few reasons. Over-labeling can alter the protein's charge and isoelectric point (pI), leading to decreased solubility.[1] Additionally, if the PEG linker itself is hydrophobic, its addition to the protein surface can cause aggregation and precipitation.[1] To troubleshoot this, try reducing the molar excess of the this compound in the reaction.[1]

Troubleshooting Guide

Low labeling efficiency is a common challenge. The following guide breaks down the most frequent causes and provides targeted solutions.

Problem Potential Cause Recommended Action Quantitative Parameter Optimal Range/Value
Low or No Labeling Incorrect pH Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range.[1]Reaction pH7.2 - 8.5 (Optimal: 8.3-8.5)[1][2][3][4][5]
Competing Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][3] Perform a buffer exchange if necessary.Buffer CompositionPhosphate, Bicarbonate, Borate, HEPES[2][3]
Hydrolysis of NHS Ester Prepare the this compound solution immediately before use.[8][9] Consider running the reaction at 4°C overnight to minimize hydrolysis.[1]NHS Ester Half-life~10 minutes at pH 8.6 (4°C)[2][10]
Low Reactant Concentration Increase the concentration of your protein and/or the molar excess of the this compound.[1]Protein Concentration≥ 2 mg/mL[1]
Inaccessible Primary Amines The primary amines on the protein surface may be sterically hindered.[1] Denaturing the protein slightly (if feasible for your application) may expose more sites.Molar Excess of NHS Ester5- to 20-fold[8][11]
Inconsistent Results Acidification of Reaction During large-scale labeling, NHS ester hydrolysis can lower the pH.[4][7] Monitor the pH or use a more concentrated buffer.[4][7]Buffer Concentration0.1 M is a good starting point[3][4]
Variable Reagent Quality Use high-quality, anhydrous DMSO or amine-free DMF.[3][4] Ensure the this compound has been stored properly to prevent moisture contamination.[8][9]Solvent PurityAnhydrous/Amine-free
Protein Precipitation Over-labeling Reduce the molar excess of the this compound used in the reaction.[1]Molar Excess of NHS EsterStart at the lower end of the recommended range (e.g., 5-fold)

Experimental Protocols

Protocol 1: Standard this compound Labeling of a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1]

  • This compound

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1] If needed, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution.[8][9]

  • Calculate Reagent Volume: Determine the desired molar excess of the this compound (a 5- to 20-fold molar excess is common).[8][11] Calculate the volume of the 10 mM stock solution needed.

  • Perform the Labeling Reaction: Add the calculated volume of the this compound solution to your protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8][9]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11]

  • Purify the Conjugate: Remove unreacted this compound and by-products using a desalting column or dialysis.[8][11]

Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry

This protocol assumes the azide tag does not have a significant absorbance at 280 nm.

Procedure:

  • Remove Unbound Label: It is crucial to remove all non-conjugated label before measuring absorbance. This can be achieved by dialysis or gel filtration.[1]

  • Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm (A280).[1]

  • Calculate Protein Concentration: Use the Beer-Lambert law to calculate the concentration of your protein.

    • Protein Concentration (M) = A280 / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Note: This method provides an approximation of the protein concentration as the PEG chain itself does not absorb at 280 nm. For a more precise DOL, mass spectrometry is recommended.

Visualizations

Chemical Reaction of this compound with a Primary Amine cluster_reaction Reaction Conditions reagent This compound plus + reagent->plus hydrolyzed_reagent Inactive Reagent reagent->hydrolyzed_reagent Competing Reaction protein Protein-NH2 (Primary Amine) protein->plus product Protein-NH-CO-CH2-PEG1-Azide (Stable Amide Bond) plus->product Amine Reaction conditions pH 7.2-8.5 Amine-free buffer byproduct NHS (N-hydroxysuccinimide) product->byproduct Releases water H2O (Hydrolysis)

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Azido-PEG Labeling start Start: Prepare Protein (Amine-free buffer, pH 7.2-8.5) prep_nhs Prepare Azido-PEG-NHS (Dissolve in DMSO/DMF) start->prep_nhs reaction Combine & Incubate (RT for 30-60 min or 4°C for 2h) start->reaction prep_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze end End: Labeled Protein analyze->end

Caption: A typical experimental workflow for protein labeling.

Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency? check_ph Is pH between 7.2-8.5? start->check_ph Start Here adjust_ph Action: Adjust pH check_ph->adjust_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes success Labeling Improved adjust_ph->success change_buffer Action: Buffer Exchange check_buffer->change_buffer No check_reagent Was NHS reagent fresh? check_buffer->check_reagent Yes change_buffer->success use_fresh Action: Use fresh reagent check_reagent->use_fresh No check_conc Are reactant concentrations high enough? check_reagent->check_conc Yes use_fresh->success increase_conc Action: Increase concentrations check_conc->increase_conc No check_conc->success Yes increase_conc->success

Caption: A decision tree for troubleshooting common labeling issues.

References

Troubleshooting low yield in Azido-PEG1-CH2CO2-NHS conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Azido-PEG1-CH2CO2-NHS conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conjugation product. What are the potential causes?

Low conjugation efficiency can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic guide to troubleshooting this issue:

  • Reagent Quality and Handling:

    • Hydrolysis of NHS Ester: this compound is highly susceptible to hydrolysis, especially in the presence of moisture.[1][2] It is crucial to store the reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.[1][3] Do not prepare stock solutions for storage.[1]

    • Purity of Starting Materials: Ensure the purity of your biomolecule (e.g., protein, peptide) and the this compound reagent. Impurities in your biomolecule preparation can interfere with the conjugation reaction.

  • Reaction Conditions:

    • Incorrect pH: The pH of the reaction buffer is critical. The optimal pH range for NHS ester reactions with primary amines is 7.2 to 8.5.[4][5][6] Below this range, the primary amines on your biomolecule will be protonated and less nucleophilic, slowing down the reaction.[5][7] Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired conjugation reaction and reduces the yield.[4][5][8][9]

    • Incompatible Buffer: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your biomolecule for reaction with the NHS ester.[1][4] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[4]

    • Suboptimal Molar Ratio: The molar ratio of this compound to your biomolecule can significantly impact the conjugation efficiency. A 20-fold molar excess of the NHS ester is often recommended as a starting point, but this may need to be optimized for your specific application.[1]

  • Biomolecule-Specific Issues:

    • Limited Accessible Amines: The primary amines on your biomolecule may be inaccessible due to protein folding.[10][11] This can lead to poor yields of the conjugate.

    • Presence of Disulfide Bonds: If you are targeting a thiol group after reduction of a disulfide bond, ensure that the reduction step was complete.

Q2: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be employed to monitor the reaction progress and determine the extent of PEGylation:

  • UV-Vis Spectroscopy: If the PEG reagent or your biomolecule has a unique chromophore, you can use UV-Vis spectroscopy to monitor the reaction.[12] The N-hydroxysuccinimide (NHS) byproduct of the reaction absorbs light around 260-280 nm, which can be used to measure the extent of NHS-ester hydrolysis.[4][8]

  • Chromatography:

    • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, allowing for the separation of PEGylated protein from the unreacted protein.[][14]

    • Reverse Phase Chromatography (RP-HPLC): This technique can be used to separate and quantify the different species in your reaction mixture.[][15]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the PEG chain.[16]

Q3: My conjugation reaction appears to be successful, but I am losing a significant amount of product during purification. What can I do?

Purification of PEGylated proteins can be challenging. Here are some tips to minimize product loss:

  • Choice of Purification Method: The best purification method will depend on the properties of your conjugate.

    • Size Exclusion Chromatography (SEC): This is a gentle method that separates molecules based on size and is effective at removing unreacted PEG and other small molecules.[][14]

    • Ion Exchange Chromatography (IEX): The addition of PEG chains can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the native protein using IEX.[][17][18]

    • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful secondary purification step after IEX to further polish the product.[][17][18]

  • Optimize Chromatography Conditions: Carefully optimize the buffer composition, pH, and gradient to achieve the best separation and recovery of your PEGylated product.

Q4: How do I stop (quench) the conjugation reaction?

To stop the reaction, you can add a quenching agent that will react with the excess NHS ester. Common quenching agents include:

  • Tris or Glycine: Adding a buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50mM will effectively quench the reaction.[4][9]

  • Hydroxylamine: This can also be used to quench the reaction.[19]

  • Raising the pH: Increasing the pH to above 8.6 will rapidly hydrolyze the remaining NHS esters.[9][20]

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Reaction and Hydrolysis

pHNHS Ester Reaction with Primary AmineNHS Ester Hydrolysis Half-lifeNotes
< 7.0Slower reaction rate due to protonated amines.[5][7]4 to 5 hours at 0°C (at pH 7.0).[4][8]Suboptimal for conjugation.
7.2 - 8.5Optimal range for efficient conjugation.[4][5][6]Decreases with increasing pH.[4][8]Recommended range for balancing reaction and stability.
> 8.5Rapid hydrolysis of NHS ester.[4][5][8][9]10 minutes at 4°C (at pH 8.6).[4][8]Leads to significantly lower conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at pH 7.2-8.0.[1]

  • Protein Preparation: Dissolve the protein in the prepared buffer to a concentration of 2-3 mg/mL.[21] If necessary, perform a buffer exchange using a desalting column to remove any incompatible buffer components.[1]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[1][21]

  • Conjugation Reaction: Add the calculated amount of the this compound solution (e.g., a 20-fold molar excess) to the protein solution while gently stirring.[1] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[4][19]

  • Purification: Purify the PEGylated protein using an appropriate chromatography method, such as size exclusion chromatography (SEC), to remove unreacted PEG, hydrolyzed NHS ester, and the quenching agent.[][14]

Protocol 2: Quantification of PEGylation using UV-Vis Spectroscopy

  • Determine Protein Concentration: Measure the absorbance of the PEGylated protein solution at 280 nm to determine the protein concentration using the Beer-Lambert law.[12]

  • Quantify PEG (if applicable): If the PEG reagent contains a chromophore, measure the absorbance at its specific wavelength to determine the PEG concentration.[12]

  • Barium-Iodide Assay (for total PEG):

    • Mix the PEGylated protein sample with a barium chloride and iodine solution.

    • This forms a colored complex that can be detected at 535 nm.

    • Create a standard curve using known concentrations of the PEG reagent.

    • Calculate the total PEG mass and determine the PEG-to-protein ratio.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution prep_buffer->prep_protein conjugation Conjugation Reaction (RT or 4°C) prep_protein->conjugation prep_peg Prepare Fresh Azido-PEG-NHS Solution prep_peg->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purification Purification (e.g., SEC, IEX) quench->purification analysis Analysis (HPLC, MS, UV-Vis) purification->analysis

Caption: Experimental workflow for Azido-PEG-NHS conjugation.

troubleshooting_pathway start Low Conjugation Yield check_reagents Check Reagent Quality - Fresh NHS Ester? - Anhydrous Solvent? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reprepare_reagents Use Fresh Reagents & Anhydrous Solvents check_reagents->reprepare_reagents No check_conditions Verify Reaction Conditions - pH 7.2-8.5? - Amine-Free Buffer? conditions_ok Conditions OK check_conditions->conditions_ok Yes adjust_conditions Optimize pH & Buffer check_conditions->adjust_conditions No check_molecule Assess Biomolecule - Accessible Amines? modify_protocol Modify Protocol (e.g., denaturants) check_molecule->modify_protocol Inaccessible reagent_ok->check_conditions conditions_ok->check_molecule

Caption: Troubleshooting decision tree for low conjugation yield.

References

Optimizing pH conditions for NHS ester reactions with proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH conditions for N-hydroxysuccinimide (NHS) ester reactions with proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction with a protein?

The optimal pH for reacting NHS esters with primary amines on a protein is typically between 7.2 and 8.5.[1][2] Many protocols recommend a more specific range of 8.3-8.5 to maximize the labeling efficiency.[2][3][4] This pH range offers a compromise between ensuring the target primary amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[5]

Q2: Why is pH so critical for NHS ester reactions?

The pH of the reaction buffer is a critical parameter because it influences two competing reactions:

  • Amine Reactivity: The reactive form of the primary amines (like the side chain of lysine) is the deprotonated state (-NH2). At a pH below the pKa of the amine (around 10.5 for lysine, though this can vary within the protein structure), the amine group is mostly protonated (-NH3+), making it non-nucleophilic and thus unreactive with the NHS ester.[5][6] As the pH increases, more amine groups become deprotonated and available for reaction.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis significantly increases at higher pH values.[1][5][7]

Therefore, the ideal pH maximizes the availability of reactive amines while keeping the rate of NHS ester hydrolysis manageable.

Q3: Which buffers are recommended for NHS ester conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is a frequent recommendation.[8][4][5]

Q4: Are there any buffers I should avoid?

Yes, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][9][2] These buffers will compete with the primary amines on your target protein for reaction with the NHS ester, which will significantly reduce the efficiency of your labeling reaction.[9][2]

Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters have poor water solubility and should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][8][3] It is important to use high-quality, amine-free DMF.[8][3]

Q6: At what temperature and for how long should I run the reaction?

NHS ester conjugation reactions are typically performed at room temperature for 0.5 to 4 hours or at 4°C overnight.[1][9] Lower temperatures can help to minimize the competing hydrolysis reaction, but may require a longer incubation time to achieve the desired level of labeling.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Labeling Suboptimal pH: The reaction buffer pH is too low, leading to protonated, unreactive amines.Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5, with 8.3-8.5 being a good starting point.[2][3][4]
NHS Ester Hydrolysis: The reaction buffer pH is too high, or the NHS ester has been exposed to moisture, causing rapid hydrolysis.If the pH is high, consider lowering it slightly. Prepare NHS ester solutions fresh in anhydrous DMSO or DMF immediately before use.[10] Allow the NHS ester reagent to warm to room temperature before opening to prevent condensation.[10][11]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for reaction.Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1][2]
Inactive NHS Ester: The NHS ester reagent has hydrolyzed due to improper storage.Store NHS esters in a dry, desiccated environment at -20°C.[10] You can test the activity of your NHS ester by measuring its hydrolysis in the presence of a base.[11]
Protein Precipitation Over-labeling: Excessive modification of the protein can alter its net charge and solubility, leading to precipitation.Reduce the molar excess of the NHS ester in the reaction.[12]
Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the NHS ester is too high, causing the protein to precipitate.Keep the final concentration of the organic solvent in the reaction mixture low, typically between 0.5% and 10%.[1][2]
High Background in Downstream Applications Excess Labeling: Over-modification of the protein can lead to aggregation or increased hydrophobicity, promoting non-specific interactions.[13]Optimize the molar ratio of NHS ester to protein to achieve the desired degree of labeling without causing aggregation.[13]
Hydrolysis of NHS Ester: Hydrolyzed NHS ester can increase non-specific binding through electrostatic interactions.[13]Ensure optimal pH and fresh preparation of the NHS ester to minimize hydrolysis.[13]

Data Presentation

Table 1: Effect of pH on NHS Ester Half-Life

This table illustrates the impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][7]
8.6410 minutes[1][7]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8][4][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.[8][5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[8][3]

  • Perform the Conjugation:

    • Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[13] The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.[8][5]

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein-NH2 (Deprotonated Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Conjugate pH_Condition pH 7.2 - 8.5 pH_Condition->Protein Favors Deprotonation NHS N-Hydroxysuccinimide Conjugate->NHS Release

Caption: NHS ester reaction with a primary amine on a protein.

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester NHS Ester Protein_Amine Protein-NH2 NHS_Ester->Protein_Amine pH 7.2 - 8.5 (Optimal) Water H2O NHS_Ester->Water Higher pH (Increases Rate) Conjugate Protein Conjugate Protein_Amine->Conjugate Forms Stable Amide Bond Inactive_Ester Inactive Carboxylic Acid Water->Inactive_Ester Reduces Labeling Efficiency

Caption: Competing reactions in NHS ester protein conjugation.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Mix Protein and NHS Ester (Optimized Molar Ratio) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D 4. Incubate (RT or 4°C) C->D E 5. Quench Reaction (e.g., Tris or Glycine) D->E F 6. Purify Conjugate (e.g., Desalting Column) E->F

Caption: General experimental workflow for NHS ester protein labeling.

References

Preventing hydrolysis of Azido-PEG1-CH2CO2-NHS during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-CH2CO2-NHS. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting advice and answers to frequently asked questions regarding its stability and use in experiments, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains an azide group for use in "click chemistry" reactions (like CuAAC or SPAAC) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on biomolecules to form stable amide bonds.[1][2][3] This reagent is commonly used for bioconjugation, attaching molecules like drugs or fluorescent dyes to proteins, peptides, or amine-modified oligonucleotides.[1][2]

Q2: What is NHS ester hydrolysis and why is it a significant issue?

Hydrolysis is a chemical reaction where the NHS ester of this compound reacts with water.[4] This reaction is the primary competitor to the desired conjugation reaction with your target molecule's primary amines.[5][6][7] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines, leading to a reduced yield of your final conjugate.[4]

Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases with higher pH.[4][5][6] While a pH range of 7.2-8.5 is optimal for the amine reaction, the upper end of this range accelerates hydrolysis.[4][6][8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[4]

  • Buffer Composition: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester and should be avoided.[8][9][10][11]

Q4: How should I store this compound to maintain its reactivity?

For long-term storage (months to years), it is recommended to store this compound in a dry, dark environment at -20°C.[1][12] For short-term storage (days to weeks), 0-4°C is acceptable.[1][12] It is crucial to prevent moisture exposure, so allow the container to equilibrate to room temperature before opening to avoid condensation.[13][14]

Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This compound, like many non-sulfonated NHS esters, may have poor solubility in aqueous solutions.[6][9][10] It is recommended to first dissolve the reagent in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[6][8][9][10][11] Ensure you are using high-quality, amine-free DMF.[10][11]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS Ester: The reagent may have hydrolyzed before or during the reaction.- Ensure proper storage of the NHS ester. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[10] - Minimize the reaction time in the aqueous buffer. - Work at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time.[6]
Incorrect pH: The pH of the reaction buffer is too low (protonating the amine) or too high (accelerating hydrolysis).- The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[6][8] For many applications, a pH of 8.3-8.5 is considered ideal.[9][10][11][15][16] - Use a calibrated pH meter to verify the buffer pH.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.- Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[8][9][17]
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[9][10][11]- Monitor the pH of the reaction mixture throughout the experiment. - Use a more concentrated buffer to maintain a stable pH.[9][10][11]
Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome.- Use high-quality reagents from a reputable supplier.[8] - Use anhydrous DMSO or amine-free DMF.[8][10][11]

Data Presentation

Table 1: pH Effect on NHS Ester Half-Life

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[6][18]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6][17]
8.04~1 hour[18]
8.6410 minutes[6][17]

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferRecommended pH RangeConcentrationNotes
Phosphate Buffer7.2 - 8.50.1 MCommonly used and provides good buffering capacity.[5][9][10]
Carbonate-Bicarbonate Buffer8.0 - 9.00.1 MEffective for maintaining a slightly alkaline pH.[9][10][19]
HEPES7.2 - 8.20.1 MA zwitterionic buffer that is often used in biological applications.[6][17]
Borate Buffer8.0 - 9.00.1 MAnother option for maintaining a basic pH.[6][17]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

  • Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5][9][10]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a stock concentration (e.g., 10 mg/mL).[9][10][11]

  • Perform the Conjugation: Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein, but a starting point of 10-20 fold molar excess is common.

  • Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9][11][19] Gentle mixing during incubation is recommended.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][9][10]

Protocol 2: Quality Control of this compound by Monitoring Hydrolysis

This protocol can be used to assess the reactivity of your NHS ester reagent.

  • Prepare a Solution of the NHS Ester: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.0). Prepare a control tube with only the buffer.

  • Initial Absorbance Reading: Measure the absorbance of both solutions at 260 nm. The NHS byproduct of hydrolysis has a characteristic absorbance at this wavelength.

  • Induce Complete Hydrolysis: To the NHS ester solution, add a small volume of a strong base (e.g., 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution) and mix for 30 seconds.[14]

  • Final Absorbance Reading: Promptly measure the absorbance of the base-treated solution at 260 nm.[14]

  • Interpretation: A significant increase in absorbance at 260 nm after base treatment indicates that the NHS ester was active and has now been hydrolyzed. If there is little to no change in absorbance, the reagent may have already been hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Aminolysis NHS_Ester Azido-PEG-NHS Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction, increases with pH) Amine Target Molecule (Primary Amine) Water Water (H₂O)

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and stored correctly? Check_Buffer->Check_Reagent Yes Change_Buffer Use Phosphate, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Use_New_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_New_Reagent No Success Successful Conjugation Check_Reagent->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_New_Reagent->Success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Prep_Protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) Conjugation 3. Add NHS Ester to Protein Solution Prep_Protein->Conjugation Prep_NHS 2. Dissolve NHS Ester in Anhydrous DMSO/DMF (immediately before use) Prep_NHS->Conjugation Incubation 4. Incubate (1-4h at RT or overnight at 4°C) Conjugation->Incubation Quench 5. Quench with Tris or Glycine Incubation->Quench Purify 6. Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Final_Product Pure Azido-PEG-Conjugate Purify->Final_Product

References

Common side reactions with Azido-PEG1-CH2CO2-NHS and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-CH2CO2-NHS. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker by providing answers to frequently asked questions and detailed troubleshooting advice to mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it target?

A1: The primary reactive group is the N-hydroxysuccinimide (NHS) ester. NHS esters are designed to react with primary amines (-NH₂) to form stable amide bonds.[1][2] In biological applications, this typically targets the N-terminus of proteins and the epsilon-amine group of lysine residues.[1][]

Q2: What is the function of the azido group?

A2: The azido group (-N₃) is a bioorthogonal handle.[4] It is relatively unreactive with most functional groups found in biological systems.[4] Its purpose is for subsequent, highly specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation, to attach a second molecule of interest.[5][6][7]

Q3: What is the most common side reaction when using this compound?

A3: The most prevalent side reaction is the hydrolysis of the NHS ester.[1] In the presence of water, the NHS ester can hydrolyze to form a non-reactive carboxylic acid, which will no longer couple with amines.[1] This hydrolysis is a competing reaction that can significantly lower the efficiency of your conjugation.[][8]

Q4: Can the NHS ester react with other functional groups besides primary amines?

A4: Yes, while NHS esters show a strong preference for primary amines, they can also react with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine residues.[1] However, the resulting ester linkages are less stable than the amide bond formed with amines and can be more susceptible to hydrolysis.[9]

Q5: Is the azide group prone to side reactions under the conditions used for NHS ester coupling?

A5: The azide group is generally very stable and unreactive under the aqueous, buffered conditions (pH 7.2-8.5) used for NHS ester labeling.[4] It is designed to be inert until it is intentionally reacted with a specific partner like an alkyne or a phosphine.[4][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable steps to resolve them.

Issue 1: Low Conjugation Efficiency

If you are observing a low yield of your desired conjugate, several factors related to the NHS ester reaction could be the cause.

Potential Causes and Solutions

CauseRecommended Solution
NHS Ester Hydrolysis Optimize pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[1][8] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly.[8] We recommend a buffer at pH 8.3-8.5 for optimal results.[11] Control Temperature and Time: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][11] Lower temperatures can help minimize hydrolysis but may require a longer incubation time.[8]
Incompatible Buffer Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule.[8][12][13] Recommended Buffers: Use a non-amine, non-carboxylate buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer at pH 8.3.[11][12][13]
Poor Reagent Quality Proper Handling and Storage: this compound is moisture-sensitive.[13][14] Store it desiccated at -20°C.[13][14] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[13][15] Fresh Reagent Preparation: The NHS ester hydrolyzes readily in aqueous solutions.[13][15] Therefore, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[8][13] Do not prepare and store aqueous stock solutions.[8][13] Solvent Quality: If using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[11]
Low Reactant Concentration Increase Concentrations: Low concentrations of your protein or the NHS ester can lead to less efficient conjugation due to the competing hydrolysis reaction.[8] If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibodies.[13]
Issue 2: Non-Specific Labeling or Aggregation

Observing non-specific binding or precipitation of your protein after the reaction can be problematic.

Potential Causes and Solutions

CauseRecommended Solution
Reaction with Other Nucleophiles Strict pH Control: While reactions with hydroxyl groups are possible, they are less favorable than with primary amines within the optimal pH range of 7.2-8.5. Maintaining the pH in this window helps to favor amine reactivity.
Protein Aggregation Optimize Molar Excess: Using a very high molar excess of the PEG linker can sometimes lead to over-labeling and subsequent aggregation. Try reducing the molar ratio of the NHS ester to your protein. Solubility: The PEG linker itself is designed to improve solubility.[2][6] If aggregation persists, it may be an issue with the intrinsic stability of your protein under the reaction conditions. Consider adding stabilizing excipients if compatible with the reaction.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a starting point for the conjugation reaction. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

1. Buffer Preparation and Exchange:

  • Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.5.

  • If your protein is in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.[13]

2. Prepare Protein Solution:

  • Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[13]

3. Prepare this compound Solution:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve the required amount of the reagent in dry DMSO or DMF to create a 10 mM stock solution.[13]

4. Reaction:

  • Add the calculated volume of the this compound solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the NHS ester to the protein.[13]

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[13]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2 hours to overnight.[11][13]

5. Quenching (Optional):

  • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

6. Purification:

  • Remove the excess, unreacted this compound and the NHS leaving group by dialysis, gel filtration (desalting column), or another suitable chromatographic method.[11][13]

7. Storage:

  • Store the azide-labeled protein under conditions that are optimal for the unmodified protein.[13]

Visualizing the Process

Workflow for this compound Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Reagent (pH 7.2-8.5) Protein->Mix NHS_Reagent Dissolve this compound in dry DMSO/DMF NHS_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Dialysis/ Gel Filtration Quench->Purify Final_Product Azide-Labeled Protein Purify->Final_Product

Caption: Experimental workflow for protein labeling.

Key Reactions and Side Reactions

reaction_pathways NHS_Ester Azido-PEG-NHS Desired_Product Azido-PEG-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Desired_Product Desired Reaction (pH 7.2-8.5) Hydrolysis_Product Azido-PEG-COOH (Inactive) NHS_Ester->Hydrolysis_Product Side Reaction 1: Hydrolysis Unstable_Ester Azido-PEG-CO-O-Protein (Unstable Ester) NHS_Ester->Unstable_Ester Side Reaction 2: Less Favorable Primary_Amine Protein-NH₂ (Target) Primary_Amine->Desired_Product Water H₂O (Buffer) Water->Hydrolysis_Product Other_Nuc Protein-OH (Ser, Thr, Tyr) Other_Nuc->Unstable_Ester

Caption: Desired vs. side reactions of NHS esters.

References

How to assess the stability of Azido-PEG1-CH2CO2-NHS in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azido-PEG1-CH2CO2-NHS in solution. This information is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The primary stability concern for this compound in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group designed to form a stable amide bond with primary amines. However, it can also react with water, leading to the hydrolysis of the ester and rendering the molecule incapable of reacting with amines. This hydrolysis is a competing reaction to the desired amidation.[1][2][3]

Q2: What factors influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is significantly influenced by the following factors:

  • pH: The rate of hydrolysis increases dramatically with an increase in pH.[1][2][4] NHS esters are more stable at acidic pH and become increasingly unstable as the pH becomes alkaline.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] For optimal stability, it is recommended to perform reactions at 4°C or on ice.

  • Buffer Composition: The type and concentration of the buffer can affect stability. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), MES, or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[1]

Q3: How stable is the azide functional group on the molecule?

The azide functional group is generally very stable under the conditions typically used for NHS ester chemistry.[5] It is stable in aqueous solutions across a broad pH range (pH 4-12) and at ambient temperatures.[2] The azide group's reactivity is primarily directed towards specific partners like alkynes (in "click chemistry") or phosphines, and it does not typically degrade under the conditions required for NHS ester conjugations.[5]

Q4: What is the expected half-life of the NHS ester in solution?

The half-life of an NHS ester is highly dependent on the pH and temperature of the solution. The following table summarizes the approximate half-life of a typical NHS ester at different conditions.

pHTemperatureApproximate Half-Life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Data compiled from multiple sources.[1][2][4]

Q5: How can I assess the activity of my this compound reagent?

You can assess the activity of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. A common method is to measure the increase in absorbance at 260 nm, as the NHS byproduct absorbs in this range.[1][2] A simple qualitative test involves dissolving a small amount of the reagent in an amine-free buffer and then adding a base (e.g., NaOH) to accelerate hydrolysis. A significant increase in absorbance at 260 nm after adding the base indicates that the NHS ester was active.[6] For quantitative analysis, chromatographic methods like HILIC can be used to measure the amount of free NHS.[5][7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency 1. Hydrolysis of the NHS ester: The reagent may have degraded due to improper storage or handling, or the reaction conditions may be promoting hydrolysis. 2. Presence of competing amines: The reaction buffer may contain primary amines (e.g., Tris, glycine). 3. Low concentration of the target molecule: In dilute protein solutions, the rate of hydrolysis can be significantly higher than the rate of amination.1. Use fresh reagent: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1] Keep the reaction on ice to minimize hydrolysis. 2. Use an amine-free buffer: Switch to a buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5.[1] 3. Increase the concentration of your target molecule: If possible, perform the conjugation with a more concentrated solution of your amine-containing molecule.
Inconsistent results between experiments 1. Variability in reagent preparation: Differences in the time between dissolving the reagent and its use can lead to varying degrees of hydrolysis. 2. Fluctuations in pH or temperature: Minor changes in reaction conditions can significantly impact the outcome.1. Standardize reagent preparation: Prepare the stock solution of this compound fresh for each experiment and add it to the reaction mixture immediately. 2. Maintain consistent reaction conditions: Carefully control the pH and temperature of your reaction. Perform all steps on ice whenever possible.
Precipitation of the reagent upon addition to the aqueous buffer Low aqueous solubility: The non-sulfonated form of the NHS ester can have limited solubility in aqueous buffers, especially at higher concentrations.Use a co-solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1] Ensure the final concentration of the organic solvent is low enough (typically 0.5-10%) to not affect your target molecule.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This protocol provides a method to qualitatively and semi-quantitatively assess the stability of the NHS ester by monitoring the release of NHS at 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • In a quartz cuvette, add 1 mL of the amine-free buffer.

  • Add a small volume (e.g., 10 µL) of the this compound stock solution to the cuvette and mix quickly.

  • Immediately measure the absorbance at 260 nm (A_initial). This reading represents any pre-existing NHS impurity.

  • Incubate the cuvette at a specific temperature (e.g., room temperature or 37°C) and take absorbance readings at regular intervals (e.g., every 15 minutes) to monitor the rate of hydrolysis.

  • To determine the maximum absorbance (A_max) corresponding to complete hydrolysis, add a small volume (e.g., 20 µL) of 0.5 M NaOH to a fresh cuvette containing the reagent and buffer. The hydrolysis will be almost instantaneous.

  • The percentage of active NHS ester at any given time can be estimated using the formula: (A_max - A_t) / (A_max - A_initial) * 100%, where A_t is the absorbance at time t.

Protocol 2: Quantitative Analysis of NHS Ester Stability by HPLC

This protocol outlines a more precise method for quantifying the degradation of this compound over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M glycine)

  • HPLC system with a UV detector

  • C18 RP-HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Add a known concentration of the stock solution to the buffer of interest pre-equilibrated at the desired temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an excess of the quenching solution. This will react any remaining active NHS ester.

  • Analyze the quenched samples by RP-HPLC. The intact this compound and its hydrolyzed product will have different retention times.

  • Develop a gradient elution method (e.g., 5-95% mobile phase B over 20 minutes) to separate the parent compound from its degradation products.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond or 260 nm if the NHS ester has a significant absorbance).

  • Quantify the peak area of the intact this compound at each time point to determine the rate of degradation.

Visualizations

hydrolysis_pathway cluster_reagents Reactants cluster_products Products azido_peg This compound hydrolyzed_peg Azido-PEG1-CH2CO2H (Hydrolyzed Product) azido_peg->hydrolyzed_peg Hydrolysis nhs N-Hydroxysuccinimide (NHS) azido_peg->nhs Release water H₂O (Water)

Caption: Hydrolysis pathway of this compound in aqueous solution.

stability_workflow start Start: Assess Stability prepare_reagent Prepare fresh stock solution of this compound in anhydrous DMSO start->prepare_reagent prepare_buffer Prepare amine-free buffer at desired pH and temperature start->prepare_buffer initiate_reaction Add reagent to buffer to start the stability study prepare_reagent->initiate_reaction prepare_buffer->initiate_reaction time_points Incubate and collect aliquots at defined time points initiate_reaction->time_points quench Quench aliquots (e.g., with excess glycine) time_points->quench analyze Analyze samples by RP-HPLC or Spectrophotometry quench->analyze data_analysis Quantify remaining active reagent and determine degradation rate analyze->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Addressing poor solubility of Azido-PEG1-CH2CO2-NHS conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG1-CH2CO2-NHS conjugates, with a focus on addressing challenges related to poor solubility.

Troubleshooting Guide

Poor solubility of this compound can hinder the efficiency of bioconjugation reactions. This guide provides a systematic approach to identify and resolve common solubility issues.

Problem: Precipitate forms when this compound is added to the aqueous reaction buffer.

This is a common issue arising from the hydrophobic nature of the NHS ester, despite the hydrophilic PEG spacer. The key is to first dissolve the conjugate in a water-miscible organic solvent.

Possible Cause Recommended Solution
Direct dissolution in aqueous buffer Do not dissolve this compound directly in aqueous buffers. Instead, prepare a stock solution in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4]
High concentration of the stock solution Prepare a stock solution of 10 mM by dissolving approximately 5 mg of the conjugate in 1 mL of DMSO or DMF immediately before use.[1][2][3][4]
High percentage of organic solvent in the final reaction mixture When adding the stock solution to your aqueous reaction, ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid denaturation of proteins or other biomolecules.[1][2][3][4]
Low temperature of the aqueous buffer Ensure your aqueous buffer is at room temperature before adding the this compound stock solution, unless your protocol specifically requires cold conditions.

Problem: Low conjugation efficiency despite apparent dissolution.

If the this compound appears to be in solution but the desired reaction is not occurring efficiently, the NHS ester may have hydrolyzed.

Possible Cause Recommended Solution
Hydrolysis of the NHS ester The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.[5] Prepare the stock solution immediately before use and do not store it.[1][3][4]
Inappropriate buffer pH The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[5] A pH that is too high will accelerate hydrolysis, while a pH that is too low will result in protonated amines that are poor nucleophiles.
Presence of primary amines in the buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][3][4] Phosphate-buffered saline (PBS) is a suitable alternative.
Moisture contamination This compound is moisture-sensitive. Store the solid reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvents are anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4] These solvents can dissolve the conjugate at a high enough concentration to prepare a stock solution that can then be diluted into your aqueous reaction buffer.

Q2: Can I prepare a stock solution of this compound and store it for later use?

A2: It is strongly recommended to prepare the stock solution immediately before use. The NHS ester moiety is prone to hydrolysis in the presence of any moisture, which is difficult to completely exclude from solvents over time. Storing the solution, even at low temperatures, will lead to degradation of the reactive NHS ester.[1][3][4]

Q3: What is the optimal pH for bioconjugation reactions with this compound?

A3: The optimal pH for the reaction of an NHS ester with a primary amine is typically in the range of 7.2 to 8.5.[5] This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive amine groups and minimizing the hydrolysis of the NHS ester.

Q4: How can I confirm that the this compound is active?

A4: While a direct activity assay can be complex, you can infer its activity by running a small-scale control reaction with a model amine-containing molecule and analyzing the product formation by techniques like mass spectrometry. Alternatively, ensuring proper storage and handling, and using fresh solutions are the best ways to ensure high reactivity.

Q5: What should I do if my protein precipitates after adding the this compound stock solution?

A5: Protein precipitation can occur if the final concentration of the organic solvent (DMSO or DMF) is too high. Ensure that the volume of the stock solution added to the protein solution does not exceed 10% of the total reaction volume.[1][2][3][4] If precipitation persists, you may need to optimize the reaction conditions further, for example by using a lower concentration of the stock solution or a different co-solvent.

Quantitative Data

Table 1: Solubility of Azido-PEG-NHS Esters

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3][4]Recommended for preparing stock solutions. Use anhydrous grade.
Dimethylformamide (DMF)Soluble[1][2][3][4]Recommended for preparing stock solutions. Use anhydrous grade.
Dichloromethane (DCM)Soluble[6]Can be used for non-aqueous reactions.
WaterPoorly soluble to insolubleDirect dissolution is not recommended. The PEG spacer enhances water solubility of the final conjugate.[]

Table 2: Half-life of NHS Esters in Aqueous Solution

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the solution. The following table provides an estimate of the stability of NHS esters at different pH values.

pH Temperature Approximate Half-life Reference
7.00°C4-5 hours[5]
8.0Room Temperature~210 minutes[8][9]
8.5Room Temperature~180 minutes[8][9]
8.64°C10 minutes[5]
9.0Room Temperature~125 minutes[8][9]

Note: The half-life data for pH 8.0, 8.5, and 9.0 are for a porphyrin-NHS ester and should be considered as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1][3][4]

  • Weigh out a small amount of the reagent (e.g., 5 mg) in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM concentration (for 5 mg of a compound with a MW of ~242 g/mol , this would be approximately 2.07 mL).

  • Vortex the tube until the solid is completely dissolved.

  • Use the solution immediately for your conjugation reaction. Do not store for later use.[1][3][4]

Protocol 2: General Procedure for Labeling a Protein with this compound

  • Prepare the protein solution in an amine-free buffer at a pH between 7.2 and 8.0 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2).[1]

  • Prepare a fresh 10 mM stock solution of this compound in DMSO or DMF as described in Protocol 1.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[1][2][3][4]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Remove the excess, unreacted this compound and byproducts by dialysis or using a desalting column.[3]

Visualizations

TroubleshootingWorkflow cluster_start cluster_dissolution Dissolution Issues cluster_reactivity Reactivity Issues cluster_end start Poor Solubility or Low Reactivity of This compound dissolution_check Is the conjugate fully dissolved? start->dissolution_check precipitate Precipitate Observed dissolution_check->precipitate No reactivity_check Is conjugation efficiency low? dissolution_check->reactivity_check Yes dissolution_protocol Follow Dissolution Protocol: 1. Use anhydrous DMSO/DMF. 2. Prepare 10mM stock solution. 3. Keep organic solvent <10% in final mix. precipitate->dissolution_protocol dissolution_protocol->reactivity_check hydrolysis Potential NHS Ester Hydrolysis reactivity_check->hydrolysis Yes end Successful Conjugation reactivity_check->end No reactivity_protocol Optimize Reaction Conditions: 1. Use fresh stock solution. 2. Maintain pH 7.2-8.5. 3. Use amine-free buffers. 4. Ensure proper storage of solid. hydrolysis->reactivity_protocol reactivity_protocol->end

Caption: Troubleshooting workflow for poor solubility and reactivity.

CompetingReactions cluster_reactants Reactants cluster_reagents cluster_products Products nhs_ester Azido-PEG-NHS amide_bond Stable Amide Bond (Desired Product) nhs_ester->amide_bond Aminolysis (pH 7.2-8.5) hydrolyzed_ester Hydrolyzed Ester (Inactive) nhs_ester->hydrolyzed_ester Hydrolysis (competing reaction) amine Primary Amine (Target Molecule) water Water (H₂O)

Caption: Competing reactions in bioconjugation.

References

Best practices for storing and handling Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and troubleshooting experiments involving Azido-PEG1-CH2CO2-NHS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the reactivity of this compound. The N-hydroxysuccinimide (NHS) ester is particularly sensitive to moisture.

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4°CDry, dark environment.[1]
Long-term (months to years)-20°CDry, dark environment, preferably with a desiccant.[1][2][3][4]

To prevent condensation upon use, it is critical to allow the vial to equilibrate to room temperature before opening.[2][3]

Q2: How should I prepare this compound for an experiment?

The NHS-ester moiety is prone to hydrolysis in aqueous solutions.[2][5] Therefore, it is recommended to dissolve the reagent immediately before use.[2] Stock solutions should not be prepared and stored.[2] This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

Q3: What are the primary reactive groups of this compound and what do they react with?

This compound is a bifunctional linker with two key reactive groups:

  • Azide group (-N3): This group is used in "click chemistry" reactions. It can react with terminal alkynes to form a stable triazole linkage, a reaction often catalyzed by copper(I).[1][6] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[6]

  • NHS ester (N-hydroxysuccinimide ester): This group selectively reacts with primary amines (-NH2) to form stable amide bonds.[1][2] These primary amines are commonly found on proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides.[1][2]

Q4: What are the main applications of this compound?

This versatile linker is utilized in various applications, including:

  • Biomolecule Conjugation: Attaching molecules like drugs, fluorophores, or imaging agents to proteins or other biomolecules.[1]

  • PROTAC Development: It can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

  • Drug Delivery: The PEG component can improve the solubility and pharmacokinetic properties of conjugated molecules.[1]

  • Surface Modification: Modifying the surface of materials to introduce azide functionalities for subsequent conjugation.

Troubleshooting Guide

Problem 1: Low Labeling Efficiency with the NHS Ester

Low efficiency in the reaction between the NHS ester and a primary amine is a common issue.

Potential CauseTroubleshooting Steps
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[7] At lower pH, primary amines can be protonated and become unreactive.
NHS Ester Hydrolysis Avoid preparing stock solutions of the reagent.[2] Dissolve this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[7] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[7]
Suboptimal Reaction Time and Temperature Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[7] Optimal conditions may need to be determined empirically.
Low Reactant Concentrations Increase the concentration of your protein or amine-containing molecule. A protein concentration of at least 2 mg/mL is recommended.[7] A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[8]
Presence of Competing Amines Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[2] Use buffers like phosphate-buffered saline (PBS).

Problem 2: Non-Specific Binding of the Conjugate

High background in assays like ELISA can be caused by non-specific binding of the PEGylated molecule.

Potential CauseTroubleshooting Steps
Inadequate Blocking Test different blocking agents (e.g., 1% BSA, 5% non-fat milk). Optimize blocking incubation time and temperature.[8]
Insufficient Washing Increase the number and duration of wash steps. Adding a surfactant like 0.05% Tween 20 to the wash buffer can also help.[8]
Electrostatic or Hydrophobic Interactions Adjust the pH or increase the salt concentration of your buffers to minimize electrostatic interactions. Adding a non-ionic surfactant can help reduce hydrophobic interactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM solution of the reagent in anhydrous DMSO or DMF.[2]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[8]

  • Purification: Remove unreacted this compound and byproducts by dialysis or using a desalting column.

  • Storage: Store the labeled protein under conditions optimal for the unlabeled protein.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage p_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) mix Mix Protein and Reagent (5-20x Molar Excess) p_prep->mix r_prep Dissolve this compound in Anhydrous DMSO/DMF r_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify (Dialysis/Desalting) quench->purify store Store Labeled Protein purify->store troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency ph Incorrect pH? start->ph hydrolysis Reagent Hydrolysis? start->hydrolysis amines Competing Amines in Buffer? start->amines conc Low Reactant Concentration? start->conc adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph fresh_reagent Use Freshly Dissolved Reagent hydrolysis->fresh_reagent amine_free Use Amine-Free Buffer (e.g., PBS) amines->amine_free inc_conc Increase Protein/Reagent Concentration conc->inc_conc

References

Minimizing non-specific binding in experiments with Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-CH2CO2-NHS. This guide provides detailed troubleshooting information and answers to frequently asked questions to help you minimize non-specific binding and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its functions?

A1: this compound is a bifunctional linker molecule designed for bioconjugation.[1][2] It contains three key components:

  • N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH2), such as those found on the N-terminus or lysine residues of proteins.[3][4]

  • Azide group (-N3): This group is used in "click chemistry," allowing for a highly specific and efficient reaction with molecules containing alkyne groups to form a stable triazole linkage.[1][2][5]

  • PEG1 Spacer: This short, hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and helps to create a hydrophilic shield around the conjugate, which can reduce non-specific binding and aggregation.[1][6][7]

Q2: What is non-specific binding and why is it a problem?

A2: Non-specific binding refers to the unintended adhesion of molecules to surfaces or other biomolecules. In the context of experiments using this compound, this can manifest in two primary ways:

  • During Labeling: The NHS ester may react with non-target molecules, or the entire linker-biomolecule conjugate may aggregate.

  • During Downstream Applications: The final conjugate can stick to assay surfaces (like microplate wells) or other proteins, leading to high background signals, low signal-to-noise ratios, and inaccurate results.[8] This is a common challenge in sensitive applications like ELISAs, fluorescence microscopy, and click chemistry-based assays.[8][9]

Q3: My protein labeling efficiency is very low. What are the common causes?

A3: Low labeling efficiency is often due to suboptimal reaction conditions for the NHS ester coupling. The most common culprits are:

  • Incorrect pH: The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[4][10] At a pH below 7, primary amines are protonated and unavailable for reaction, while at a pH above 8.5, the NHS ester rapidly hydrolyzes.[4][10]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS ester, significantly reducing your labeling efficiency.[10][11] Use amine-free buffers like PBS, bicarbonate, or borate buffer.[4][10]

  • NHS Ester Hydrolysis: The NHS ester group can react with water (hydrolysis), which inactivates it.[12][13] This competing reaction is a primary cause of low yield. Always use freshly prepared solutions of the NHS ester dissolved in anhydrous DMSO or DMF.[4][10][14]

  • Low Protein Concentration: The labeling reaction is a competition between the protein's amines and water. Using a higher protein concentration (at least 2 mg/mL is recommended) can help favor the desired reaction over hydrolysis.[10]

Q4: I'm observing high background signal in my downstream assay. How can I reduce this non-specific binding?

A4: High background is a classic sign of non-specific binding of your final conjugate. To mitigate this, consider the following strategies:

  • Optimize Blocking: Insufficient blocking of your assay surface is a major cause of high background.[8] Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking buffers) and optimize incubation time and temperature (e.g., 1 hour at 37°C or overnight at 4°C).[8]

  • Improve Washing Steps: Increase the number and duration of your wash steps to more effectively remove unbound conjugates.[8] Adding a non-ionic detergent like 0.05% Tween 20 to your wash buffer is highly effective.[8]

  • Titrate Your Reagents: The concentration of your labeled protein may be too high.[8] Perform a titration experiment to find the optimal concentration that maximizes your specific signal while minimizing background.[8]

  • Surface Passivation: For microscopy or biosensor applications, surfaces can be "passivated" to make them resistant to protein adsorption.[15] This is often achieved by coating the surface with inert molecules like PEG or using surfactants like Tween-20.[16][17][18]

Q5: How does the PEG linker in this compound help reduce non-specific binding?

A5: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. When conjugated to a biomolecule, it creates a hydrated layer on the surface. This layer acts as a physical and energetic barrier that repels the non-specific adsorption of other proteins and macromolecules, a property known as "antifouling".[7][19] Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding, leading to improved assay sensitivity and a better signal-to-noise ratio.[6][20]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency NHS Ester Hydrolysis: The reagent was inactivated by reacting with water before it could label the protein.[12][21]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[10][14] Avoid storing the reagent in solution.[14] Perform the reaction at 4°C for a longer duration (e.g., overnight) to slow the rate of hydrolysis.[10]
Incorrect Buffer pH/Composition: The reaction buffer pH is outside the optimal 7.2-8.5 range, or the buffer contains primary amines (e.g., Tris, glycine).[10][11]Verify the buffer pH with a calibrated meter. Switch to an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[4][10]
Low Reactant Concentration: The concentration of the protein is too low, favoring hydrolysis.[10]Increase the protein concentration to at least 2 mg/mL.[10] Consider optimizing the molar excess of the NHS ester reagent (a 5- to 20-fold molar excess is a common starting point).[8]
High Background Signal Inadequate Blocking: Assay surfaces have exposed sites that allow for non-specific adsorption of the conjugate.[8][22]Optimize the blocking step. Experiment with different blocking agents (BSA, casein, commercial blockers), concentrations, and incubation times.[8]
Insufficient Washing: Unbound or weakly bound conjugates are not being removed effectively.Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash duration and volume. Add 0.05% Tween 20 to the wash buffer to help disrupt weak, non-specific interactions.[8]
Reagent Concentration Too High: The concentration of the labeled protein or a detection reagent is excessive.[8]Perform a checkerboard titration to determine the optimal concentration of your labeled protein and any secondary reagents to improve the signal-to-noise ratio.[8]
Protein Precipitation after Labeling Excess Labeling (Over-modification): The addition of too many linker molecules has altered the protein's net charge, pI, or hydrophobicity, leading to aggregation.[8]Reduce the molar excess of the this compound reagent used in the labeling reaction. Optimize the reaction time and temperature to better control the degree of labeling.
Solvent Issues: The organic solvent (DMSO/DMF) used to dissolve the NHS ester is causing the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.[12] Add the NHS ester solution to the protein solution slowly while gently vortexing.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH. Hydrolysis is the primary competing reaction that deactivates the reagent. The table below summarizes the approximate half-life of NHS esters under various conditions.

pHTemperature (°C)Approximate Half-lifeReference(s)
7.044-5 hours[10]
8.0Room Temp~1 hour[21]
8.5Room Temp~20 minutes[10]
9.0Room Temp~10 minutes[10]

Note: These values are general estimates and can vary based on the specific reagent and buffer composition.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a starting point for labeling a protein with primary amines. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF[4]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]

  • Desalting column or dialysis cassette for purification[12]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[10]

  • Prepare the NHS Ester Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10] Do not store this solution.[14]

  • Perform the Labeling Reaction:

    • Add the dissolved NHS ester solution to the protein solution. A common starting point is an 8- to 20-fold molar excess of the NHS ester to the protein.[4][10]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.[8]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate storage buffer.[12][14]

  • Store the Labeled Protein:

    • Store the purified conjugate under conditions appropriate for the protein, typically at 4°C or -20°C.

Visualizations

reaction_workflow Protein Protein-NH₂ Conjugate Azide-PEG-Protein (Ready for Click Chemistry) Protein->Conjugate Desired Reaction (pH 7.2 - 8.5) NHS_Reagent Azido-PEG-NHS NHS_Reagent->Conjugate Hydrolyzed Hydrolyzed Reagent (Inactive) NHS_Reagent->Hydrolyzed Water H₂O (in buffer) Water->Hydrolyzed Competing Hydrolysis

Caption: Reaction pathways for Azido-PEG-NHS conjugation.

troubleshooting_flowchart start High Non-Specific Binding Detected? check_blocking Is Blocking Step Sufficient? (Agent, Conc., Time) start->check_blocking  Yes end_good Low Background Experiment OK start->end_good No optimize_blocking ACTION: Optimize Blocking Protocol check_blocking->optimize_blocking No check_washing Are Washing Steps Adequate? (Volume, Repeats, Detergent) check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing ACTION: Increase Wash Steps Add 0.05% Tween 20 check_washing->optimize_washing No check_conc Is Reagent Concentration Too High? check_washing->check_conc Yes optimize_washing->check_conc optimize_conc ACTION: Titrate Labeled Protein and Detection Reagents check_conc->optimize_conc Yes check_purity Review Purification of Conjugate check_conc->check_purity No optimize_conc->check_purity end_bad Problem Persists: Consider Surface Passivation or Alternative Strategies check_purity->end_bad

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG1-CH2CO2-NHS Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative and functional proteomics, the strategic selection of a labeling reagent is paramount for achieving reliable and insightful results. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides labeled with Azido-PEG1-CH2CO2-NHS, an amine-reactive labeling reagent featuring a polyethylene glycol (PEG) linker and a bioorthogonal azide group. We will delve into its performance characteristics in contrast to other commonly employed labeling strategies, supported by experimental protocols and data interpretation guidelines.

Introduction to this compound Labeling

This compound is a versatile chemical tool used in mass spectrometry-based proteomics. Its N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of peptides, forming stable amide bonds.[1] This broad reactivity ensures that a majority of peptides within a complex digest can be labeled.

The key features of this reagent are its short PEG linker and the terminal azide group. The hydrophilic PEG spacer can enhance the solubility of labeled peptides.[2] The azide group serves as a chemical handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3] This allows for the subsequent attachment of reporter molecules, such as biotin for affinity enrichment or fluorescent dyes for imaging, through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison with Alternative Labeling Strategies

The choice of a labeling reagent is dictated by the specific goals of the experiment, such as absolute or relative quantification, enrichment of modified peptides, or structural analysis. Here, we compare this compound with other prevalent amine-reactive labeling reagents.

FeatureThis compoundTandem Mass Tags (TMT) / iTRAQIsotope-Coded Affinity Tags (ICAT)Dimethyl Labeling
Target Residues N-terminus, LysineN-terminus, LysineCysteineN-terminus, Lysine
Reaction Chemistry NHS Ester AcylationNHS Ester AcylationIodoacetamide AlkylationReductive Amination
Quantification Strategy MS1-level (with isotopic variants) or downstream applicationsMS2/MS3-level (isobaric)MS1-level (isotopic)MS1-level (isotopic)
Multiplexing Capability Typically 2-plex (light/heavy)Up to 18-plex (TMTpro)2-plex (light/heavy)2-plex or 3-plex
Key Advantage Bioorthogonal handle for enrichment/derivatizationHigh degree of multiplexingCysteine-specific enrichmentCost-effective
Considerations Potential for linker fragmentationRatio compression in MS2Limited to cysteine-containing peptidesLower multiplexing capability

Experimental Protocols

A generalized workflow for the analysis of this compound labeled peptides is presented below. Optimization of specific parameters may be required based on the sample complexity and instrumentation.

Peptide Labeling with this compound

A detailed protocol for labeling peptides with this compound for mass spectrometry analysis is as follows:

  • Sample Preparation : Proteins are extracted, denatured, reduced, alkylated, and digested with a protease (e.g., trypsin) using standard proteomics protocols. The resulting peptide mixture is desalted prior to labeling.

  • Reagent Preparation : Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a stock concentration of 10 mM.[1]

  • Labeling Reaction :

    • Resuspend the desalted peptides in a suitable buffer, such as 50 mM triethylammonium bicarbonate (TEAB), pH 8.5.

    • Add the this compound stock solution to the peptide solution. A 20-fold molar excess of the reagent over the estimated amount of primary amines is a common starting point.[1]

    • Incubate the reaction for 30-60 minutes at room temperature.[1]

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Sample Cleanup : Remove excess reagent and byproducts by solid-phase extraction (SPE) using C18 cartridges or similar desalting methods.

  • LC-MS/MS Analysis : The labeled peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Peptide Labeling cluster_2 Mass Spectrometry Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Proteolytic Digestion Proteolytic Digestion Reduction & Alkylation->Proteolytic Digestion Peptide Desalting Peptide Desalting Proteolytic Digestion->Peptide Desalting Labeling with this compound Labeling with this compound Peptide Desalting->Labeling with this compound Quenching Quenching Labeling with this compound->Quenching Sample Cleanup (SPE) Sample Cleanup (SPE) Quenching->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Mass Spectrometry Data Analysis

Mass Shift and Database Searching

Upon labeling, this compound adds a specific mass to the peptide. The monoisotopic mass of the modification is +127.0589 Da (C5H7N3O2). When setting up a database search, this mass should be specified as a variable modification on lysine (K) residues and the peptide N-terminus.

Fragmentation Pattern

The fragmentation of peptides labeled with this compound in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be complex. In addition to the expected b- and y-type fragment ions from the peptide backbone, fragmentation of the PEG linker and the azide moiety can occur.

Studies on azide-tagged cross-linkers have shown that the linker region can undergo preferential cleavage, leading to characteristic fragment ions.[4] For azide-containing modifications, neutral losses corresponding to the azide group (N3) or related fragments may be observed. The presence of the PEG linker can also influence fragmentation, potentially leading to a series of ions with mass differences corresponding to the PEG monomer unit (C2H4O, 44.0262 Da).[5][6]

When analyzing MS/MS spectra, it is important to consider these potential fragmentation pathways. Specialized search algorithms or manual inspection of the spectra may be necessary to confidently identify labeled peptides.

G cluster_0 Fragment Ion Types Labeled Peptide Labeled Peptide MS/MS Fragmentation MS/MS Fragmentation Labeled Peptide->MS/MS Fragmentation b- and y-ions b- and y-ions MS/MS Fragmentation->b- and y-ions Linker Fragments Linker Fragments MS/MS Fragmentation->Linker Fragments Neutral Losses Neutral Losses MS/MS Fragmentation->Neutral Losses

Quantitative Data and Performance Metrics

While direct head-to-head comparisons of this compound with other labeling reagents are limited in the literature, the performance can be inferred from studies on similar NHS-ester based reagents.

Performance MetricThis compound (Expected)TMT/iTRAQDimethyl Labeling
Labeling Efficiency >95%>98%>99%
Peptide Recovery GoodGoodExcellent
Sequence Coverage GoodGoodGood
Quantitative Accuracy Good (MS1-level)Good (MS2/MS3-level, susceptible to ratio compression)Excellent (MS1-level)
Cost ModerateHighLow

Labeling Efficiency : NHS-ester based labeling is generally highly efficient, with labeling rates often exceeding 95% under optimized conditions.[7] Factors such as pH, temperature, and reagent concentration can influence the efficiency.

Peptide Recovery and Sequence Coverage : The addition of the PEG linker may slightly increase the hydrophilicity of some peptides, which could potentially affect their retention on reversed-phase chromatography columns. However, for a short PEG linker like in this compound, this effect is expected to be minimal.

Quantitative Accuracy : When used with isotopic variants for MS1-level quantification, the accuracy is generally high. The bioorthogonal nature of the azide group allows for subsequent enrichment, which can improve the detection of low-abundance peptides.

Conclusion

This compound is a valuable tool for the mass spectrometry analysis of peptides, offering a reliable method for labeling primary amines while incorporating a versatile azide handle for downstream applications. Its performance is comparable to other NHS-ester based reagents in terms of labeling efficiency and its impact on peptide analysis is manageable. The key advantage of this reagent lies in its bioorthogonality, enabling multi-step workflows that can combine quantification with enrichment and visualization. When choosing a labeling strategy, researchers should consider the specific requirements of their experiment, including the desired level of multiplexing, the need for enrichment, and the available instrumentation and budget.

References

A Comparative Guide to Short-Chain Azido-PEG-NHS Ester Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and specificity of the final conjugate. Among the diverse array of available linkers, heterobifunctional polyethylene glycol (PEG) linkers have gained prominence for their ability to connect biomolecules with precise control over the resulting conjugate's properties. This guide provides an objective comparison of Azido-PEG1-CH2CO2-NHS with its longer-chain counterparts, Azido-PEG2-CH2CO2-NHS and Azido-PEG4-CH2CO2-NHS, focusing on their performance in bioconjugation applications.

Introduction to Azido-PEG-CH2CO2-NHS Linkers

Azido-PEG-CH2CO2-NHS linkers are bifunctional reagents that incorporate an azide (N₃) group and an N-hydroxysuccinimide (NHS) ester, connected by a discrete polyethylene glycol (PEG) spacer.[1][2] This architecture allows for a two-step conjugation strategy:

  • Amine Reaction: The NHS ester reacts with primary amines (-NH₂) on proteins, such as the side chain of lysine residues, to form a stable amide bond. This reaction is typically carried out in a pH range of 7-9.[3][4]

  • Click Chemistry: The azide group enables highly specific and efficient conjugation to molecules containing an alkyne group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction.[5] This bioorthogonal reaction is valued for its high selectivity and compatibility with a wide range of functional groups.[5]

The length of the PEG spacer (n=1, 2, or 4 ethylene glycol units) is a crucial design element that can significantly influence the physicochemical and biological properties of the resulting bioconjugate.[6][7]

Performance Comparison: PEG1 vs. PEG2 vs. PEG4

The selection of the optimal PEG linker length is context-dependent and involves a trade-off between various factors. Shorter linkers like this compound offer a more compact connection, while longer linkers such as the PEG2 and PEG4 variants provide increased hydrophilicity and spatial separation.[6]

Physicochemical Properties
PropertyThis compoundAzido-PEG2-CH2CO2-NHSAzido-PEG4-CH2CO2-NHS
Molecular Weight LowerIntermediateHigher
Hydrophilicity GoodBetterBest
Solubility Soluble in aqueous and organic solvents[1]Increased aqueous solubilityEnhanced aqueous solubility[8]
Steric Hindrance MinimalModerateIncreased

Longer PEG chains enhance the water solubility of hydrophobic molecules, which can be particularly beneficial in the development of antibody-drug conjugates (ADCs) to prevent aggregation.[7][9]

Bioconjugation Efficiency and Stability

The length of the PEG spacer can impact the efficiency of the conjugation reaction and the stability of the final product.

One study on monoclonal antibody-indocyanine green (mAb-ICG) conjugates demonstrated that the inclusion of short PEG linkers (PEG4 and PEG8) significantly increased the percentage of covalent binding of the ICG dye to the antibody compared to a linker without a PEG spacer. This suggests that even short PEG chains can improve conjugation efficiency, likely due to increased hydrophilicity.[10]

Furthermore, the stability of the conjugate can be influenced by the linker length. In a study evaluating the stability of ADCs in mouse plasma, a linker with a PEG1 spacer showed significantly less premature payload release compared to a PEG4 spacer, suggesting that shorter linkers can sometimes lead to more stable conjugates.[11]

Performance MetricThis compoundAzido-PEG2-CH2CO2-NHSAzido-PEG4-CH2CO2-NHS
Covalent Binding Efficiency Potentially lower than PEG4/8[10]FavorableHigh, improves covalent binding[10]
Conjugate Stability (in plasma) High, less premature payload release[11]IntermediateLower, more premature payload release[11]
Drug-to-Antibody Ratio (DAR) May be lower with hydrophobic payloadsGenerally favorableCan be lower with hydrophobic payloads[12]

It is important to note that the optimal PEG length for achieving a high drug-to-antibody ratio (DAR) can be dependent on the specific payload and conjugation chemistry.[12]

Experimental Protocols

The following are detailed methodologies for the two key reactions involved in using Azido-PEG-NHS ester linkers.

Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG-NHS Ester

This protocol describes the general procedure for conjugating the NHS ester end of the linker to primary amines on a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG(n)-CH2CO2-NHS ester (n=1, 2, or 4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.[13]

  • Linker Preparation: Immediately before use, dissolve the Azido-PEG(n)-CH2CO2-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted linker, as the NHS ester is susceptible to hydrolysis.[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM.

  • Purification: Remove unreacted linker and byproducts by purifying the azide-functionalized protein using size-exclusion chromatography or dialysis.[14]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein

  • Alkyne-functionalized molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper(I)-stabilizing ligand in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Catalyst Premix: Mix the CuSO₄ and ligand solutions.

  • Click Reaction:

    • To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-functionalized molecule.[14]

    • Add the premixed copper/ligand solution to a final copper concentration of 50-100 µM.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14]

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis. It is advisable to include a chelating agent like EDTA in the buffer to remove any residual copper ions.[14]

Visualizing the Workflow and Linker Structures

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Protein Protein Azide-Protein Azide-Protein Protein->Azide-Protein NHS Ester Reaction Azido-PEG-NHS Azido-PEG-NHS Azido-PEG-NHS->Azide-Protein Final_Conjugate Final Conjugate Azide-Protein->Final_Conjugate CuAAC Reaction Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final_Conjugate

Caption: Bioconjugation workflow using Azido-PEG-NHS linkers.

Caption: Structural comparison of PEG1, PEG2, and PEG4 linkers.

Conclusion

The choice between this compound and its longer PEG chain counterparts is a critical decision in the design of bioconjugates. While longer PEG linkers (PEG2, PEG4) generally offer improved hydrophilicity and can enhance conjugation efficiency, shorter linkers (PEG1) may provide greater conjugate stability in certain contexts. The optimal linker length is highly dependent on the specific application, the properties of the molecules being conjugated, and the desired characteristics of the final product. Therefore, a careful evaluation of the trade-offs between solubility, stability, and steric hindrance is essential for successful bioconjugate development. The provided protocols offer a starting point for researchers to empirically determine the most suitable linker for their specific needs.

References

A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent linkage of molecules to primary amines is a cornerstone technique for researchers in proteomics, drug development, and diagnostics. Among the arsenal of chemical tools available, N-hydroxysuccinimide (NHS) esters have long been the workhorse for their efficiency in forming stable amide bonds with the primary amines found on the N-terminus of proteins and the side chains of lysine residues. However, a nuanced understanding of the available alternatives is crucial for optimizing conjugation strategies. This guide provides an objective comparison of NHS esters with other common amine-reactive crosslinkers, supported by experimental data and detailed methodologies, to empower scientists in making informed decisions for their specific applications.

The Chemistry of Amine Reactivity: A Comparative Overview

The reactivity of these crosslinkers is centered on the nucleophilic nature of the primary amine's lone pair of electrons, which attack an electrophilic center in the crosslinker. The efficiency and specificity of this reaction, however, vary significantly between different classes of reagents.

N-hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents, prized for their ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0). The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[1][2] A primary consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[2]

Isothiocyanates: These compounds react with primary amines to form stable thiourea linkages. The reaction is typically slower than that of NHS esters and requires a more alkaline environment (pH > 9) for optimal efficiency.[3] While the resulting thiourea bond is generally stable, some studies suggest it may be less stable than the amide bond formed by NHS esters under certain conditions.[4]

Sulfonyl Chlorides: Highly reactive electrophiles, sulfonyl chlorides react with primary amines to form very stable sulfonamide bonds. Their high reactivity, however, can lead to a lack of specificity and they are also prone to rapid hydrolysis in aqueous environments, making their use in bioconjugation challenging.

Imidoesters: These crosslinkers react with primary amines under alkaline conditions (pH 8-10) to form amidine bonds. A key feature of imidoesters is the retention of the positive charge of the original amine, which can be important for preserving the native structure of the protein. However, the resulting amidine bond can be reversible at high pH.[1]

Aldehydes: Aldehydes react with primary amines to form a Schiff base, which is a reversible linkage. To form a stable secondary amine bond, a subsequent reduction step using a reagent like sodium cyanoborohydride is required. This two-step process offers greater control but involves an additional chemical modification step.

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate amine-reactive crosslinker is a critical step that influences the yield, stability, and functionality of the final conjugate. The following tables summarize key performance characteristics based on available experimental data.

Table 1: Reaction Conditions and Bond Stability of Common Amine-Reactive Crosslinkers

Reactive GroupOptimal pHResulting Covalent BondBond Stability
NHS Ester 7.2 - 8.5AmideVery High
Isothiocyanate > 9.0ThioureaHigh
Sulfonyl Chloride 7.0 - 9.0SulfonamideVery High
Imidoester 8.0 - 10.0AmidineReversible at high pH
Aldehyde 6.0 - 8.0Secondary Amine (after reduction)Very High

Table 2: Quantitative Comparison of Crosslinker Performance

Crosslinker TypeLeaving GroupRelative Reaction Rate vs. DSS (NHS Ester)Relative Crosslinking Yield vs. DSS (NHS Ester)Key Considerations
DSS N-hydroxysuccinimide1x1xStandard, well-characterized, susceptible to hydrolysis.
Newer Esters N-hydroxyphthalimide~10x~1.3xFaster reaction kinetics and higher yields.[5][6][7]
Hydroxybenzotriazole~10x~1.3xFaster reaction kinetics and higher yields.[5][6][7]
1-hydroxy-7-azabenzotriazole~10x~1.3xFaster reaction kinetics and higher yields; may show some reactivity towards tyrosine.[5][6][7]

Table 3: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes

Data compiled from Thermo Fisher Scientific technical resources.[1]

Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow

To further elucidate the processes involved in amine-reactive crosslinking, the following diagrams, generated using the Graphviz DOT language, illustrate the reaction mechanisms and a general experimental workflow for comparing crosslinker efficiency.

Reaction_Mechanisms cluster_NHS NHS Ester Reaction cluster_ITC Isothiocyanate Reaction cluster_SC Sulfonyl Chloride Reaction cluster_Aldehyde Aldehyde Reaction (Two-Step) NHS_start R-C(=O)-O-NHS + R'-NH2 NHS_product R-C(=O)-NH-R' + NHS NHS_start->NHS_product pH 7.2-8.5 ITC_start R-N=C=S + R'-NH2 ITC_product R-NH-C(=S)-NH-R' ITC_start->ITC_product pH > 9 SC_start R-SO2-Cl + R'-NH2 SC_product R-SO2-NH-R' + HCl SC_start->SC_product pH 7-9 Aldehyde_start R-CHO + R'-NH2 Schiff_base R-CH=N-R' Aldehyde_start->Schiff_base pH 6-8 Final_product R-CH2-NH-R' Schiff_base->Final_product Reduction (e.g., NaBH3CN)

Caption: Reaction mechanisms of common amine-reactive crosslinkers.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Crosslinking Reaction cluster_analysis 3. Analysis cluster_quant 4. Quantification Protein_Prep Prepare Protein Solution in Amine-Free Buffer Add_Crosslinker Add Crosslinker (NHS, ITC, etc.) Protein_Prep->Add_Crosslinker Incubate Incubate at Controlled Temperature and Time Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Quench->Mass_Spec Densitometry Densitometry of Crosslinked Bands SDS_PAGE->Densitometry MS_Quant Quantification of Modified Peptides Mass_Spec->MS_Quant

Caption: General workflow for comparing crosslinker efficiency.

Experimental Protocols

Protocol 1: Comparative Analysis of Protein Crosslinking Efficiency by SDS-PAGE

This protocol provides a framework for comparing the efficiency of different homobifunctional amine-reactive crosslinkers in crosslinking a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Model Protein: Bovine Serum Albumin (BSA) at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Crosslinkers:

    • Disuccinimidyl suberate (DSS)

    • Disuccinimidyl glutarate (DSG)

    • Other amine-reactive crosslinkers for comparison

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE reagents and equipment.

  • Coomassie Blue stain or other protein stain.

Procedure:

  • Prepare Crosslinker Stock Solutions: Immediately before use, dissolve each crosslinker in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 25 mM.

  • Set up Reactions: In separate microcentrifuge tubes, add 100 µL of the BSA solution.

  • Initiate Crosslinking: Add 2 µL of the respective 25 mM crosslinker stock solution to each tube to achieve a final crosslinker concentration of 0.5 mM. For a negative control, add 2 µL of the organic solvent alone.

  • Incubation: Incubate the reactions at room temperature for 30 minutes.

  • Quench Reactions: Stop the reactions by adding 10 µL of 1 M Tris-HCl, pH 7.5, and incubate for an additional 15 minutes.

  • Prepare for SDS-PAGE: Add an appropriate volume of 2x SDS-PAGE sample loading buffer to each reaction and heat at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load equal amounts of each sample onto a polyacrylamide gel and perform electrophoresis.

  • Visualization and Quantification: Stain the gel with Coomassie Blue. Crosslinked proteins will appear as higher molecular weight bands. Quantify the intensity of the monomer and crosslinked polymer bands using densitometry software. The efficiency of each crosslinker can be compared by the relative amount of high-molecular-weight species formed.

Protocol 2: Quantification of Protein Modification by Mass Spectrometry

This protocol outlines a method to quantify the extent of modification on a protein after reaction with different amine-reactive labeling reagents.

Materials:

  • Model Protein: Myoglobin or other well-characterized protein at 1 mg/mL in 100 mM HEPES buffer, pH 7.5.

  • Amine-reactive labeling reagents (e.g., NHS-biotin, Isothiocyanate-biotin).

  • Quenching Solution: 100 mM Glycine.

  • Denaturation/Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5.

  • Alkylation Reagent: 55 mM Iodoacetamide in 100 mM Tris-HCl, pH 8.5.

  • Trypsin (mass spectrometry grade).

  • LC-MS/MS system.

Procedure:

  • Labeling Reaction: To 100 µg of the model protein, add a 20-fold molar excess of the amine-reactive labeling reagent. Incubate for 1 hour at room temperature.

  • Quench Reaction: Add quenching solution to a final concentration of 10 mM and incubate for 10 minutes.

  • Sample Preparation for MS:

    • Denature and reduce the protein by adding an equal volume of denaturation/reduction buffer and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide solution and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with formic acid and analyze the peptide mixture by LC-MS/MS.

  • Data Analysis and Quantification:

    • Use a database search algorithm to identify peptides, including those modified with the labeling reagent.

    • Quantify the extent of modification by comparing the peak areas of the modified and unmodified versions of each amine-containing peptide. The overall modification efficiency for each reagent can be calculated by summing the modification percentages across all identified peptides.

Conclusion and Future Perspectives

While NHS esters remain a robust and popular choice for amine-reactive crosslinking, a deeper understanding of the available alternatives can lead to significant improvements in conjugation efficiency and stability. Newer ester-based crosslinkers have demonstrated superior reaction kinetics and yields, offering a clear advantage for applications requiring rapid and efficient conjugation.[5][6][7] The choice between different reactive chemistries ultimately depends on the specific requirements of the application, including the desired bond stability, reaction conditions, and the nature of the biomolecules involved.

The protocols provided in this guide offer a starting point for the systematic evaluation of different amine-reactive crosslinkers. As the field of bioconjugation continues to evolve, the development of novel crosslinkers with enhanced specificity, efficiency, and cleavability will undoubtedly expand the toolkit available to researchers, enabling more sophisticated and controlled modification of biological systems. Future comparative studies should aim to provide more direct quantitative data on a wider range of commercially available crosslinkers to further aid in the rational design of bioconjugation experiments.

References

A Researcher's Guide to Bioconjugation: Alternatives to Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical linkage of biomolecules is a foundational technique in creating advanced therapeutics, diagnostics, and research tools. The hetero-bifunctional linker, Azido-PEG1-CH2CO2-NHS, is a valuable reagent, offering an amine-reactive N-hydroxysuccinimide (NHS) ester for conjugation to proteins and an azide handle for subsequent "click chemistry" modification. However, the expanding landscape of bioconjugation chemistry presents a diverse array of alternatives, each with unique properties that can be leveraged to optimize the performance of the final conjugate.

This guide provides an objective comparison of key alternatives to this compound, focusing on alternative amine-reactive groups, variations in the polyethylene glycol (PEG) linker, and novel linker platforms. The comparisons are supported by experimental data to inform the selection of the most suitable reagent for specific research and development needs.

I. Alternatives to the NHS Ester for Amine Coupling

The NHS ester is the most common functional group for targeting primary amines on proteins and peptides due to its high reactivity and ability to form stable amide bonds.[1][] However, its susceptibility to hydrolysis, particularly at alkaline pH, can reduce conjugation efficiency.[3][4] Several alternatives exist, each with distinct reaction characteristics.

Imidoesters represent a key alternative to NHS esters for amine modification. They react with primary amines under alkaline conditions (pH 8-10) to form amidine bonds.[3] A significant advantage of imidoesters is that the resulting amidine bond is protonated at physiological pH, thus preserving the positive charge of the original amine group.[5] This can be crucial for maintaining the native structure and biological activity of the protein.[5]

Comparison of Amine-Reactive Groups

FeatureNHS EstersImidoesters
Target Group Primary amines (-NH₂)Primary amines (-NH₂)
Reactive pH 7.2 - 8.5[3]8.0 - 10.0[3]
Resulting Bond AmideAmidine
Charge Preservation No (neutral amide bond)Yes (protonated amidine)[5]
Hydrolysis Half-life ~4-5 hours at pH 7.0 (0°C), ~10 min at pH 8.6 (4°C)[3]Short half-life, increases with pH[3]
Key Advantage High reactivity, stable bondPreserves native charge of the biomolecule[5]
II. Thiol-Reactive Alternatives: Maleimides

Instead of targeting abundant lysine residues, a more site-specific conjugation can often be achieved by targeting less common cysteine residues. Maleimides are highly selective for sulfhydryl (thiol) groups found in cysteine residues, reacting under near-neutral conditions (pH 6.5-7.5) to form a stable thioether bond.[6] This approach is particularly useful for proteins with engineered cysteines for precise, site-specific modification.

III. "Click Chemistry" Handles for Bioorthogonal Ligation

This compound introduces an azide group for subsequent click chemistry. Alternatives to this approach involve introducing a strained alkyne for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This is particularly advantageous for cellular and in vivo applications where the cytotoxicity of a copper catalyst is a concern. Reagents such as DBCO-NHS ester and BCN-NHS ester allow for the direct attachment of a strained alkyne to a biomolecule.

The choice of cyclooctyne for SPAAC significantly impacts the reaction kinetics. The reaction rates are typically compared using second-order rate constants (k₂).

Comparison of Common Cyclooctynes for SPAAC

CyclooctyneTypical Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[3]
DIBO Benzyl Azide~0.3 - 0.7[3]
BCN Benzyl Azide~0.06 - 0.1[3]

Note: Reaction rates can vary depending on the specific solvent, temperature, and reactants used.

DBCO generally exhibits the fastest reaction kinetics, making it a preferred choice for applications requiring rapid labeling at low concentrations.[3]

IV. Impact of PEG Linker Length

The single ethylene glycol unit in this compound provides a short, hydrophilic spacer. Varying the length of the PEG linker can significantly impact the properties of the final bioconjugate, including its solubility, stability, pharmacokinetics, and biological activity.

Longer PEG chains can enhance the solubility and in vivo circulation half-life of a bioconjugate.[7] However, this can sometimes come at the cost of reduced in vitro cytotoxicity or binding affinity.[7] The optimal PEG linker length is highly dependent on the specific application and the properties of the conjugated molecules.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeGeneral ObservationsReference(s)
No PEG Variable, can be potentShorterMay suffer from poor solubility and aggregation.[8]
Short PEG (e.g., PEG2-PEG4) Generally high potencyModerateProvides a balance of hydrophilicity and potency.[8]
Long PEG (e.g., PEG12-PEG24) Often reduced potencyLongerImproves pharmacokinetics and reduces clearance.[9][10][7][8]
~10 kDa PEG ~22-fold reduction compared to no PEG~11.2-fold increaseSignificantly extends half-life at the cost of in vitro potency.[7]
V. Alternatives to PEG Linkers

While PEG is the gold standard for hydrophilic and flexible linkers, concerns about its potential immunogenicity and non-biodegradability have driven the development of alternatives.[10]

Polysarcosine (PSar) , a polymer of the endogenous amino acid sarcosine, is a leading alternative to PEG. It is biodegradable, non-immunogenic, and shares many of the favorable physicochemical properties of PEG, such as high water solubility.[10] Studies have shown that PSar-conjugated therapeutics can have comparable or even superior performance to their PEGylated counterparts, with improved tumor accumulation and reduced immunogenicity.[11]

Polypeptide linkers , composed of naturally occurring amino acids, offer another biodegradable and low-immunogenicity alternative.[10] The amino acid sequence can be engineered to control the linker's flexibility, solubility, and cleavage sites for controlled drug release.[10] While direct quantitative comparisons with PEG are less common, studies have shown that certain peptide sequences can enhance the in vivo stability of ADCs.[12]

Comparison of PEG and its Alternatives

FeaturePoly(ethylene glycol) (PEG)Polysarcosine (PSar)Polypeptides
Biodegradability NoYesYes
Immunogenicity Potential for pre-existing anti-PEG antibodies.[10]Considered non-immunogenic.[10]Generally low immunogenicity.[10]
Properties Hydrophilic, flexible, improves PK profile.High water solubility, large hydrodynamic volume.Tunable properties (solubility, cleavage sites).
Performance Gold standard for improving solubility and stability.Comparable or superior performance to PEG in some studies.[11]Can enhance in vivo stability.[12]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Mediated Protein Labeling

This protocol provides a general workflow for conjugating an NHS ester-containing linker to a protein.

Materials:

  • Protein solution (1-5 mg/mL in an amine-free buffer).

  • Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).

  • NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Prepare Protein: Dissolve the protein in the amine-free buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

Protocol 2: General Procedure for Thiol-Reactive Maleimide Conjugation

This protocol describes the conjugation of a maleimide-containing linker to a protein via cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a degassed buffer).

  • Thiol-free buffer (e.g., PBS, HEPES, pH 6.5-7.5), degassed.

  • Reducing agent (e.g., TCEP or DTT).

  • Maleimide-containing linker.

  • Anhydrous DMSO or DMF.

  • Desalting column.

Procedure:

  • Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

  • Prepare Maleimide Stock Solution: Dissolve the maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column to remove excess maleimide reagent and reducing agent.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) r1 Mix Biomolecule and Linker p1->r1 p2 Prepare Linker (e.g., NHS Ester in DMSO) p2->r1 r2 Incubate (e.g., 1 hr at RT) r1->r2 r3 Quench Reaction (e.g., add Tris buffer) r2->r3 u1 Purify Conjugate (e.g., Desalting Column) r3->u1 u2 Characterize Conjugate (e.g., Mass Spec, HPLC) u1->u2

Caption: A generalized experimental workflow for bioconjugation.

Linker_Alternatives cluster_amine cluster_thiol cluster_peg Azido-PEG1-NHS Azido-PEG1-NHS Imidoester Imidoester Azido-PEG1-NHS->Imidoester Different activating group Preserves charge DBCO-NHS DBCO-NHS Azido-PEG1-NHS->DBCO-NHS Copper-free click Faster kinetics BCN-NHS BCN-NHS Azido-PEG1-NHS->BCN-NHS Copper-free click Smaller size Maleimide Maleimide Azido-PEG1-NHS->Maleimide Targets thiols Site-specific Polysarcosine Polysarcosine Azido-PEG1-NHS->Polysarcosine Biodegradable Non-immunogenic Polypeptide Polypeptide Azido-PEG1-NHS->Polypeptide Biodegradable Tunable

References

The Short PEG Linker Advantage in Optical Imaging Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of highly effective optical imaging probes is paramount for achieving sensitive and specific visualization of biological targets. A critical component in the architecture of these probes is the linker that connects the targeting moiety (e.g., an antibody) to the imaging agent (e.g., a fluorophore). This guide provides a comprehensive comparison of short polyethylene glycol (PEG) linkers with other alternatives, highlighting their advantages in enhancing probe performance, supported by experimental data.

The use of short PEG linkers in optical imaging probes has been shown to significantly improve their diagnostic efficacy. These improvements stem from a combination of enhanced covalent stability, favorable pharmacokinetic properties, and optimized optical characteristics. This guide will delve into the specifics of these advantages, presenting quantitative data and detailed experimental methodologies to inform the design of next-generation imaging agents.

Enhanced Covalent Stability and Reduced Background

A primary advantage of employing short PEG linkers is the significant increase in the covalent binding of the imaging agent to the targeting molecule. This is particularly crucial for probes utilizing dyes like indocyanine green (ICG), which can non-covalently associate with proteins, leading to premature dissociation and high background signals, especially in the liver and abdomen.[1][2]

The introduction of a short PEG spacer increases the hydrophilicity of the conjugate, which is thought to promote more efficient and stable covalent bond formation.[1] This enhanced stability leads to less in vivo dissociation of the imaging agent, resulting in a lower background signal and consequently, a higher tumor-to-background ratio (TBR).[1][3]

Superior Tumor-to-Background Ratios

The practical benefit of increased stability and lower background is the achievement of higher tumor-to-background ratios, a critical factor for clear and accurate imaging. Studies have demonstrated that monoclonal antibody (mAb)-ICG conjugates with short PEG linkers can detect tumors with significantly higher contrast compared to their counterparts without PEG linkers.[1][2]

For instance, panitumumab-ICG conjugates with short PEG linkers achieved a remarkable 15.8 tumor-to-negative tumor ratio and a 6.9 tumor-to-liver ratio at 3 days post-injection.[1][2] This high contrast allows for the clear delineation of tumor margins, which is essential for applications such as fluorescence-guided surgery.

Optimized Pharmacokinetics and Reduced Lipophilicity

PEGylation is a well-established method for modifying the pharmacokinetic properties of molecules.[1] While long PEG chains are often used to increase circulation half-life, short PEG linkers can offer a different advantage for imaging probes. In some cases, faster clearance from the blood, while maintaining high tumor uptake, can be beneficial for achieving high-contrast images sooner.[4][5]

Furthermore, short PEG linkers effectively reduce the lipophilicity of the imaging probe.[1] This is advantageous as highly lipophilic probes tend to have higher non-specific binding and can be rapidly cleared by the reticuloendothelial system. By decreasing lipophilicity, short PEG linkers contribute to cleaner imaging signals.

Quenching Efficiency in Activatable Probes

For activatable or "smart" probes, which switch from a quenched ("off") to a fluorescent ("on") state upon target interaction, the quenching efficiency is a key parameter. The length of the PEG linker can influence this property. Shorter PEG linkers have been shown to maintain a higher quenching capacity compared to longer PEG chains.[1] This is likely due to the shorter distance between the fluorophore and the quenching environment of the targeting molecule. A higher quenching capacity in the "off" state leads to a lower background and a higher signal-to-noise ratio upon activation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing optical imaging probes with and without short PEG linkers.

Probe ConjugateCovalently Bound ICG (%)Fluorescence Intensity Increase in Serum (1h)Reference
Pan-ICG21.879.7%[1]
Pan-PEG4-ICG70.941.8%[1]
Pan-PEG8-ICG85.540.4%[1]

Table 1: Comparison of covalent binding and serum stability of Panitumumab-ICG conjugates.

ICG DerivativelogP Value
ICG1.81 ± 0.06
PEG4-ICG0.64 ± 0.06
PEG8-ICG-0.03 ± 0.02

Table 2: Lipophilicity (logP values) of ICG and its derivatives with short PEG linkers. Higher values indicate higher lipophilicity.[1]

Probe ConjugateDequenching Capacity (fold increase)
PSMA-MB-ICG36.3
PSMA-MB-PEG4-ICG16.9
PSMA-MB-PEG8-ICG6.2

Table 3: Dequenching capacities of anti-PSMA minibody-ICG conjugates with and without short PEG linkers.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Synthesis of Antibody-ICG Conjugates with PEG Linkers
  • Synthesis of ICG-PEG-Acid: ICG-Sulfo-OSu is reacted with an amino-dPEG®-acid (e.g., Amino-dPEG®4-acid or Amino-dPEG®8-acid) in dimethylformamide (DMF) at room temperature overnight.

  • Purification: The reaction mixture is purified by silica gel column chromatography to obtain the ICG-PEG-acid derivative.

  • Activation of ICG-PEG-Acid: The purified ICG-PEG-acid is then activated to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation to Antibody: The activated ICG-PEG-Sulfo-OSu is incubated with the monoclonal antibody (e.g., Panitumumab) in a suitable buffer (e.g., 0.1 M Na2HPO4, pH 8.5) at room temperature.

  • Purification of the Conjugate: The resulting antibody-ICG conjugate is purified using a gel-filtration column to remove unconjugated dye.[1]

Determination of Covalent Binding

The fraction of covalently bound ICG to the antibody can be determined using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The antibody-ICG conjugate is separated on a 4-20% gradient polyacrylamide gel.

  • The gel is imaged for fluorescence to visualize the ICG.

  • The dissociated, free ICG will migrate as a small molecule, while the covalently bound ICG will co-migrate with the antibody.

  • The percentage of covalent binding is calculated by quantifying the fluorescence intensity of the antibody band relative to the total fluorescence in the lane.[1]

In Vivo Fluorescence Imaging
  • Animal Model: Tumor models are established by subcutaneously injecting human cancer cells into immunodeficient mice.

  • Probe Administration: The optical imaging probe is administered intravenously into the tumor-bearing mice.

  • Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo fluorescence imaging system. Near-infrared (NIR) fluorescence is typically used to minimize tissue autofluorescence and maximize tissue penetration.

  • Data Analysis: The fluorescence intensity in the tumor and in a background region (e.g., normal tissue or liver) is quantified to calculate the tumor-to-background ratio.[1][3]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Probe without PEG Linker cluster_1 Probe with Short PEG Linker mAb_noPEG Monoclonal Antibody ICG_noPEG ICG mAb_noPEG->ICG_noPEG Non-covalent Association (High Dissociation) High_Background High Background Signal Low TBR ICG_noPEG->High_Background mAb_PEG Monoclonal Antibody PEG Short PEG Linker mAb_PEG->PEG Covalent Bond ICG_PEG ICG PEG->ICG_PEG Covalent Bond Low_Background Low Background Signal High TBR ICG_PEG->Low_Background

Caption: Impact of a short PEG linker on probe stability and imaging outcome.

G cluster_workflow Experimental Workflow Start Synthesis of ICG-PEG-NHS ester Conjugation Conjugation to Monoclonal Antibody Start->Conjugation Purification Purification of Probe Conjugate Conjugation->Purification Characterization Characterization (SDS-PAGE, logP) Purification->Characterization InVivo In Vivo Imaging in Mouse Model Characterization->InVivo Analysis TBR Analysis InVivo->Analysis G cluster_advantages Advantages Short_PEG Short PEG Linker Adv1 Increased Covalent Binding Short_PEG->Adv1 Adv2 Reduced Lipophilicity Short_PEG->Adv2 Adv3 Improved Pharmacokinetics Short_PEG->Adv3 Adv4 Maintained Quenching Capacity Short_PEG->Adv4 Outcome Improved Optical Imaging Performance (High Tumor-to-Background Ratio) Adv1->Outcome Adv2->Outcome Adv3->Outcome Adv4->Outcome

References

A Comparative Guide to Biomaterial Modification with Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of biomaterial modification, the choice of linker is a critical determinant of success. This guide provides an objective comparison of Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker, with other common alternatives. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and characterization of advanced biomaterials.

Introduction to this compound

This compound is a versatile molecule featuring a short polyethylene glycol (PEG) spacer, an azide (-N3) group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy. The NHS ester reacts readily with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the azide group is available for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The integrated PEG spacer enhances the water solubility of the modified biomolecule or surface.[1][4]

Performance Comparison with Alternatives

The selection of a surface modification agent depends on the specific application, the nature of the biomaterial, and the desired biological outcome. Here, we compare this compound with two common alternatives: NHS-PEG-Maleimide and other NHS-ester-based linkers.

Table 1: Comparison of Key Performance Characteristics

FeatureThis compoundNHS-PEG-MaleimideStandard NHS-PEG Linkers
Primary Target Primary Amines (-NH2)Primary Amines (-NH2) and Thiols (-SH)Primary Amines (-NH2)
Secondary Reaction Click Chemistry (Azide-Alkyne)Thiol-Maleimide ReactionNone (homobifunctional) or other specific reactions
Reaction Specificity High for both stepsHigh for both stepsHigh for amine reaction
Reaction Efficiency High for both stepsHigh for both stepsHigh
Stability of Linkage Amide bond: Very High; Triazole (from click chemistry): Very HighAmide bond: Very High; Thioether (from maleimide): High, but can undergo retro-Michael reactionAmide bond: Very High
Biocompatibility Generally high; PEG enhances biocompatibility.Generally high; potential for maleimide to react with off-target thiols.Generally high.
Versatility Excellent for creating complex bioconjugates and layered modifications.Excellent for linking two different biomolecules (e.g., protein-peptide).Good for simple PEGylation or crosslinking.
Key Considerations:
  • Orthogonality: this compound offers true orthogonal chemistry, allowing for sequential and specific conjugation without cross-reactivity.[1]

  • Stability: While both NHS and maleimide chemistries form stable bonds, the thioether bond from the maleimide reaction can be susceptible to deconjugation, particularly in the presence of other thiols.[5] The triazole ring formed via click chemistry is exceptionally stable.[1]

  • Application: For straightforward PEGylation to improve solubility or reduce immunogenicity, a standard NHS-PEG linker may be sufficient. For conjugating two different biomolecules, one with an amine and one with a thiol, NHS-PEG-Maleimide is a strong candidate.[6] For building complex architectures or for applications requiring a highly stable and specific secondary conjugation, this compound is often the preferred choice.

Quantitative Data on Performance

Quantifying the performance of surface modifications is crucial for reproducibility and understanding structure-function relationships. Key parameters include reaction efficiency, surface density of the linker, and the resulting biological response, such as protein adsorption.

Table 2: Quantitative Performance Metrics

ParameterThis compoundNHS-PEG-MaleimideNotes
Typical Reaction Efficiency (NHS ester) > 90%> 90%Dependent on pH, concentration, and substrate.
Typical Reaction Efficiency (Click Chemistry) > 95%N/AHighly efficient and specific.
Typical Reaction Efficiency (Maleimide) N/A~90%pH-dependent (optimal at 6.5-7.5).[7]
Protein Adsorption Significantly ReducedSignificantly ReducedPEG density is a key factor. Higher density generally leads to lower protein adsorption.[5][8]
Stability in Presence of Thiols HighModerateMaleimide linkage can show degradation over time.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful characterization of modified biomaterials.

Protocol 1: Surface Modification of a Biomaterial with this compound

Materials:

  • Biomaterial with primary amine groups on the surface.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Immerse the amine-functionalized biomaterial in PBS (pH 7.4).

  • Add the this compound stock solution to the biomaterial suspension to achieve the desired final concentration (a 10-50 fold molar excess over surface amines is a good starting point). The final concentration of organic solvent should be kept low (e.g., <10%) to avoid denaturation of protein-based biomaterials.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding the quenching solution and incubating for 30 minutes.

  • Wash the biomaterial extensively with PBS to remove unreacted linker and byproducts.

  • The azide-functionalized biomaterial is now ready for subsequent click chemistry reactions.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material.

Sample Preparation:

  • The modified biomaterial should be thoroughly rinsed to remove any unbound reagents and dried under vacuum or a stream of nitrogen.

XPS Analysis:

  • Acquire a survey spectrum to identify the elements present on the surface. For an this compound modified surface, the presence of N 1s and an increase in the C 1s and O 1s signals relative to the unmodified biomaterial are expected.

  • Acquire high-resolution spectra for C 1s, O 1s, and N 1s.

  • Deconvolution of the C 1s spectrum: The presence of a peak at ~286.5 eV corresponding to the C-O bonds of the PEG spacer is a key indicator of successful modification.

  • Analysis of the N 1s spectrum: The azide group will have a characteristic peak at approximately 404-405 eV and another at ~400-401 eV, while the amide nitrogen will appear around 400 eV.

  • Quantify the atomic percentages of each element to assess the extent of surface modification.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and composition of the material.

Procedure:

  • Accurately weigh a sample of the dried, modified biomaterial (typically 5-10 mg) into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The degradation of the PEG linker will result in a characteristic mass loss at a specific temperature range. By comparing the TGA curve of the modified biomaterial to that of the unmodified control, the amount of grafted PEG can be quantified.

Cellular Signaling in Response to Modified Biomaterials

The surface properties of a biomaterial profoundly influence cellular behavior, including adhesion, proliferation, and differentiation. These responses are mediated by complex signaling pathways initiated at the cell-biomaterial interface. PEGylation is known to modulate these interactions, often by reducing non-specific protein adsorption and thereby altering the landscape of cell-surface receptor engagement.

Integrin-Mediated Signaling

Integrins are key transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces. The engagement of integrins can trigger a cascade of intracellular signaling events, centrally involving Focal Adhesion Kinase (FAK).

Integrin_FAK_Signaling cluster_0 Biomaterial Surface cluster_1 Cell Membrane cluster_2 Intracellular Signaling Modified_Surface Azido-PEG-Modified Surface Adsorbed_Protein Adsorbed ECM Protein Integrin Integrin Receptor Adsorbed_Protein->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Akt Akt PI3K->Akt activates Downstream Cell Survival, Proliferation, Gene Expression Akt->Downstream

Caption: Integrin-FAK signaling pathway initiated by cell adhesion to a modified biomaterial surface.

Regulation of Cell Shape and Migration by Rho GTPases

Downstream of integrin and FAK activation, small GTPases of the Rho family, such as RhoA and Rac1, play a critical role in regulating the actin cytoskeleton, cell morphology, and migration. The balance between RhoA and Rac1 activity is crucial for directing cellular responses to the physical and chemical cues of the biomaterial surface.

Rho_GTPase_Signaling FAK_Src FAK/Src Complex RhoA RhoA FAK_Src->RhoA Rac1 Rac1 FAK_Src->Rac1 RhoA->Rac1 inhibits Stress_Fibers Stress Fiber Formation (Cell Contraction) RhoA->Stress_Fibers Rac1->RhoA inhibits Lamellipodia Lamellipodia Formation (Cell Spreading) Rac1->Lamellipodia

Caption: Crosstalk between RhoA and Rac1 signaling pathways downstream of FAK activation.

Conclusion

This compound offers a powerful and versatile tool for the modification of biomaterials. Its key advantages lie in the orthogonality of its reactive groups, leading to highly specific and stable bioconjugates. Compared to alternatives like NHS-PEG-maleimide, it provides a more robust linkage for secondary modifications via click chemistry. The choice of modification agent should be guided by the specific requirements of the application, and rigorous characterization using techniques such as XPS and TGA is essential to ensure the desired surface properties are achieved. Understanding the interplay between the modified surface and cellular signaling pathways is critical for the rational design of biomaterials that elicit predictable and favorable biological responses.

References

A Comparative Guide to PROTAC Linkers: Spotlight on Azido-PEG1-CH2CO2-NHS for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of Azido-PEG1-CH2CO2-NHS with other common PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere passive spacer; it actively influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] Its length, chemical composition, and rigidity are critical for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising the degradation efficiency.[2]

This compound: A Versatile Tool for PROTAC Synthesis

This compound is an alkyl/ether-based PROTAC linker that offers a combination of desirable features for PROTAC development.[3] It incorporates a short polyethylene glycol (PEG) unit, an azide (N3) group, and an N-hydroxysuccinimide (NHS) ester.

  • PEG Moiety : The single ethylene glycol unit enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule—a common challenge in PROTAC design.[4][5]

  • Azide Group : This functional group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] These reactions are highly efficient and specific, allowing for the modular and rapid synthesis of PROTAC libraries with different components.[6]

  • NHS Ester : This reactive group readily forms stable amide bonds with primary and secondary amines present on the warhead or E3 ligase ligand, providing a straightforward conjugation strategy.

Performance Comparison of PROTAC Linkers

Quantitative Data on Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.

Table 1: Impact of Linker Type and Length on Degradation of Various Protein Targets

Target ProteinE3 LigaseLinker Type/CompositionDC50 (nM)Dmax (%)Cell LineReference
TBK1 VHLAlkyl/Ether (21 atoms)396Not Specified[6]
TBK1 VHLAlkyl/Ether (29 atoms)29276Not Specified[6]
BRD4 CRBN0 PEG units (short alkyl)< 500Not SpecifiedH661[6]
BRD4 CRBN1-2 PEG units> 5000Not SpecifiedH661[6]
BRD4 CRBN4-5 PEG units< 500Not SpecifiedH661[6]
BTK CRBNVarious Alkyl/Ether1 - 40Not SpecifiedRamos[6]

Key Takeaways from the Data:

  • Linker Length is Critical : As demonstrated with the TBK1-targeting PROTACs, linker length has a profound impact on degradation efficiency, with an optimal length leading to significantly higher potency.[6]

  • PEG Linkers Can Modulate Activity : The data for BRD4 degradation shows that the number of PEG units can dramatically alter PROTAC potency, with both very short and longer PEG linkers being more effective than intermediate lengths in this particular system.[6] This highlights the non-linear relationship between linker length and efficacy and the need for empirical optimization.

  • Alkyl/Ether Linkers Show High Potency : Flexible alkyl/ether linkers have been successfully used to generate highly potent PROTACs, such as those targeting BTK.[6]

Visualizing the Process: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships between linker properties.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture and Treatment (Dose-response and time-course) B Cell Lysis and Protein Quantification A->B E Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->E C Western Blotting B->C D Ubiquitination Assay (e.g., Immunoprecipitation) B->D F Data Analysis (DC50, Dmax, IC50) C->F D->F E->F Linker_Properties cluster_properties Linker Properties and Their Impact Linker PROTAC Linker Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Rigidity Linker->Rigidity Ternary_Complex Ternary Complex Formation and Stability Length->Ternary_Complex Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Composition->PK_Properties Rigidity->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation PK_Properties->Degradation

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG1-CH2CO2-NHS: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Azido-PEG1-CH2CO2-NHS, a bifunctional linker containing both an azide and an N-hydroxysuccinimide (NHS) ester. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The dual functional nature of this compound requires a multi-step deactivation process to neutralize both the energetic azide group and the reactive NHS ester before final disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLaboratory coat
Respiratory ProtectionN95 dust mask (when handling solid powder)
Disposal Procedures for this compound

The proper disposal of this compound depends on its form: unreacted solid, solutions, or contaminated labware. The overarching principle is to first deactivate the reactive functional groups before collecting the material as hazardous waste.

Step 1: Deactivation of the Azide Moiety

Organic azides are energetic compounds that can be sensitive to shock, heat, and light. Therefore, the azide group must be chemically converted to a more stable form. A common and effective method for quenching small amounts of organic azides in a laboratory setting is the Staudinger reaction, which uses triphenylphosphine to reduce the azide to an amine.

Experimental Protocol: Staudinger Reaction for Azide Quenching
  • Preparation: In a fume hood, prepare a solution of the this compound waste in a suitable organic solvent (e.g., THF, ethanol). The concentration should not be excessively high; aim for a dilute solution.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Triphenylphosphine: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine relative to the amount of the azide compound in a suitable solvent.

  • Reaction: Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring. You may observe effervescence as nitrogen gas is released.

  • Completion: Continue stirring the reaction mixture as it warms to room temperature for at least one hour to ensure the reaction is complete. The resulting product is an iminophosphorane.

  • Hydrolysis (Optional but Recommended): The iminophosphorane can be hydrolyzed to the corresponding amine by adding water to the reaction mixture and stirring for an additional hour. This further ensures the complete deactivation of the azide functionality.

Step 2: Deactivation of the NHS Ester Moiety

N-hydroxysuccinimide esters are susceptible to hydrolysis, which converts the reactive ester to a stable carboxylic acid and N-hydroxysuccinimide. This process is accelerated at a basic pH.

Experimental Protocol: Hydrolysis of the NHS Ester
  • pH Adjustment: After the azide quenching, ensure the solution is aqueous or add water. Adjust the pH of the solution to between 8 and 9 using a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution.

  • Incubation: Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]

Step 3: Waste Collection and Segregation

All waste generated from the use and deactivation of this compound must be treated as hazardous chemical waste.

Table 2: Waste Stream Management

Waste StreamCollection Procedure
Unused or Expired Solid Collect in the original vial and place in a designated hazardous waste container. Do not dispose of in regular trash.
Deactivated Liquid Waste Collect the treated solution in a clearly labeled, sealed hazardous waste container compatible with the solvents used (e.g., high-density polyethylene).
Contaminated Solid Waste All materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh paper) should be collected in a designated solid hazardous waste container.

Important Considerations:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical ("Deactivated this compound waste") and any other information required by your institution.

  • Segregation: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Also, avoid contact with heavy metals such as copper, lead, and their salts, which can form explosive metal azides.[3]

  • Drain Disposal: Never dispose of untreated this compound or its waste down the drain.[2][4]

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers.[1] Always follow your institution's specific protocols for waste accumulation, storage, and pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_end Final Disposal start Identify Waste Form solid_waste Unused/Expired Solid start->solid_waste Solid liquid_waste Solutions in Organic or Aqueous Solvents start->liquid_waste Liquid labware Gloves, Pipette Tips, etc. start->labware Contaminated Labware solid_collect Collect in Original Vial solid_waste->solid_collect solid_container Place in Hazardous Waste Container solid_collect->solid_container final_container Store Labeled Hazardous Waste Container Securely solid_container->final_container deactivate_azide Step 1: Deactivate Azide (e.g., Staudinger Reaction) liquid_waste->deactivate_azide deactivate_nhs Step 2: Deactivate NHS Ester (Hydrolysis at pH 8-9) deactivate_azide->deactivate_nhs liquid_collect Collect Deactivated Solution deactivate_nhs->liquid_collect liquid_collect->final_container labware_collect Collect in Designated Solid Hazardous Waste Container labware->labware_collect labware_collect->final_container ehs_pickup Arrange for EHS Pickup final_container->ehs_pickup

Caption: Disposal workflow for this compound.

Visualizing the Deactivation Chemistry

The following diagram illustrates the chemical transformations during the deactivation process.

G cluster_azide Azide Deactivation (Staudinger Reaction) cluster_nhs NHS Ester Deactivation (Hydrolysis) azido_peg This compound iminophosphorane Iminophosphorane Intermediate azido_peg->iminophosphorane + PPh3 - N2 amine Amine Product iminophosphorane->amine + H2O - Ph3PO nhs_ester This compound carboxylic_acid Carboxylic Acid Product + NHS nhs_ester->carboxylic_acid + H2O (pH 8-9)

Caption: Chemical deactivation pathways for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG1-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Azido-PEG1-CH2CO2-NHS. This guide provides detailed procedural steps to ensure laboratory safety and maintain experimental integrity.

This compound is a bifunctional linker containing a reactive N-hydroxysuccinimide (NHS) ester and a terminal azide group.[1][2][3][4] The NHS ester facilitates covalent attachment to primary amines, while the azide group enables click chemistry reactions.[1][2][3][4] While this reagent is invaluable for bioconjugation and drug development, its chemical functionalities necessitate stringent safety protocols.[1][2] The presence of the azide group classifies this compound as a potentially energetic material, requiring careful handling to mitigate risks.[5][6][7]

I. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][8][9]

  • Blast Shield: For procedures involving larger quantities or initial small-scale reactions where the explosive potential is being assessed, the use of a blast shield is recommended.[8][9]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for minimizing exposure. The following should be worn at all times when handling the compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended.[10]Provides a barrier against skin contact. The azide ion has a toxicity comparable to cyanide.[6][7]
Eye Protection Chemical splash goggles are mandatory. For tasks with a higher risk of splashing or explosion, a face shield should be worn over the goggles.[1][11][12]Protects eyes from accidental splashes of the chemical or solvents.
Body Protection A flame-resistant lab coat, fully buttoned, should be worn.[1][12]Protects skin and clothing from contamination.
Footwear Closed-toe shoes must be worn in the laboratory at all times.[12][13]Prevents injuries from spills or dropped equipment.
Respiratory Generally not required when working in a fume hood. However, if there is a risk of aerosol generation that cannot be controlled, a respirator may be necessary.[11][12]A risk assessment should be conducted to determine if respiratory protection is needed.
II. Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Weighing:

    • Before handling, ensure that the work area within the fume hood is clean and free of incompatible materials, especially acids and heavy metals.[5][6]

    • Use non-metallic (e.g., plastic or ceramic) spatulas for weighing to avoid the formation of potentially explosive heavy metal azides.[5][8][9]

    • Weigh the desired amount of the compound on weighing paper or in a suitable container.

  • Dissolution:

    • This compound is soluble in solvents such as DMSO.[1]

    • Add the solvent to the solid compound slowly and stir gently to dissolve. Avoid heating the mixture, as organic azides can decompose with the input of external energy like heat.[6][7]

    • Never use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form highly unstable and explosive compounds.[5][6][7]

  • Reaction Setup:

    • Carry out the reaction in a clean glass vessel. Avoid contact with metal parts.[5]

    • If the reaction involves other reagents, ensure they are compatible with azides. Specifically, avoid strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[5][6]

  • Storage of Stock Solutions:

    • If a stock solution is prepared, it should be stored at or below room temperature, protected from light.[6][7] For long-term storage, consult the manufacturer's recommendations.

III. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent accidents.

  • Waste Segregation:

    • All waste containing this compound, including unused solutions, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[5][7][9]

    • Never mix azide waste with acidic waste, as this can generate dangerous hydrazoic acid.[5]

    • Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8][14]

  • Deactivation of Azide Waste (for dilute solutions):

    • For dilute aqueous solutions (≤5% azide), a chemical deactivation process can be employed under strict safety protocols. This procedure should only be performed by trained personnel in a chemical fume hood.[8][14]

    • A common method involves the reaction with nitrous acid, which converts the azide to nitrogen gas.[8][14] This is typically achieved by adding an aqueous solution of sodium nitrite followed by the slow addition of an acid (e.g., sulfuric acid).[14] The order of addition is crucial to prevent the formation of hydrazoic acid.[14]

    • After the reaction is complete, the solution should be tested to ensure the absence of residual azides before neutralizing and disposing of it as hazardous waste according to institutional guidelines.[8][14]

  • Disposal of Solid Waste and Concentrated Solutions:

    • Solid waste and concentrated solutions should be disposed of through your institution's hazardous waste management program without attempting deactivation.[5][8]

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh Compound with Non-Metal Spatula B->C D Dissolve in Compatible Solvent (e.g., DMSO) C->D E Set Up Reaction in Glassware D->E F Store Stock Solutions Appropriately E->F G Segregate Azide Waste E->G F->G H Deactivate Dilute Waste (Trained Personnel Only) G->H Dilute I Dispose of Concentrated Waste via Hazmat G->I Concentrated J Dispose of Decontaminated Waste H->J

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-CH2CO2-NHS
Reactant of Route 2
Reactant of Route 2
Azido-PEG1-CH2CO2-NHS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.